molecular formula C25H26O12 B1164420 10-O-Coumaroyl-10-O-deacetylasperuloside

10-O-Coumaroyl-10-O-deacetylasperuloside

Cat. No.: B1164420
M. Wt: 518.5 g/mol
InChI Key: JXFDBOBLMXBLDZ-ULUBWVSDSA-N
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Description

10-O-Coumaroyl-10-O-deacetylasperuloside has been reported in Daphniphyllum angustifolium with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O12/c26-8-16-20(29)21(30)22(31)25(36-16)37-24-18-12(7-15-19(18)14(10-34-24)23(32)35-15)9-33-17(28)6-3-11-1-4-13(27)5-2-11/h1-7,10,15-16,18-22,24-27,29-31H,8-9H2/b6-3+/t15-,16+,18+,19-,20+,21-,22+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFDBOBLMXBLDZ-ULUBWVSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2=CC3C4C2C(OC=C4C(=O)O3)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OCC2=C[C@H]3[C@H]4[C@@H]2[C@@H](OC=C4C(=O)O3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of 10-O-Coumaroyl-10-O-deacetylasperuloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-O-Coumaroyl-10-O-deacetylasperuloside is an acylated iridoid glycoside, a class of plant secondary metabolites with a wide range of biological activities. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and structurally similar compounds for pharmaceutical applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the enzymatic steps from primary metabolism to the final acylated product. It includes detailed experimental methodologies for the characterization of key enzymes, particularly the yet-to-be-fully-characterized acyltransferase responsible for the final coumaroylation step. Quantitative data on related iridoid compounds are presented to provide a comparative context. Furthermore, this guide illustrates the key biosynthetic and regulatory pathways using detailed diagrams to facilitate a deeper understanding of the molecular processes involved.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that involves the convergence of two major pathways: the iridoid pathway, which forms the core 10-O-deacetylasperuloside structure, and the phenylpropanoid pathway, which provides the p-coumaroyl moiety.

Iridoid Biosynthesis: Formation of 10-O-Deacetylasperuloside

The iridoid backbone is synthesized from geranyl pyrophosphate (GPP), a product of the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[1] The formation of the characteristic cyclopentane-fused pyran ring of iridoids is a complex series of enzymatic reactions.[2][3]

The key steps in the formation of 10-O-deacetylasperuloside are:

  • Formation of the Iridoid Skeleton: Geranyl pyrophosphate (GPP) is converted to the central iridoid precursor, nepetalactol, through the action of geraniol (B1671447) synthase (GES), geraniol-8-hydroxylase (G8H), 8-hydroxygeraniol oxidase (8-HGO), and iridoid synthase (ISY).[4]

  • Oxidative Modifications and Glycosylation: A series of oxidative reactions, methylations, and glycosylation steps convert nepetalactol into loganin.

  • Formation of Asperuloside and Deacetylation: Loganin is then converted to asperuloside, which is subsequently deacetylated to form 10-O-deacetylasperuloside. While the precise enzymes for these final steps in many species are still under investigation, they are known intermediates in the biosynthesis of various iridoid glycosides.

Phenylpropanoid Pathway: Formation of p-Coumaroyl-CoA

The p-coumaroyl moiety is derived from the amino acid phenylalanine via the general phenylpropanoid pathway. This pathway is a major source of a wide variety of plant secondary metabolites.

The synthesis of p-coumaroyl-CoA involves the following key enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to form cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated with Coenzyme A to form p-coumaroyl-CoA.

The Final Acylation Step

The final step in the biosynthesis of this compound is the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the 10-hydroxyl group of 10-O-deacetylasperuloside. This reaction is catalyzed by a member of the BAHD acyltransferase family. While the specific enzyme has not been definitively characterized for this exact reaction, the BAHD family is well-known for catalyzing the acylation of a wide range of plant secondary metabolites.[5][6]

Quantitative Data

While specific enzyme kinetic data for the biosynthesis of this compound is not yet available in the literature, the following tables provide quantitative data on the concentration of related iridoid glycosides in various plant species. This data offers a valuable reference for understanding the accumulation levels of these compounds in nature.

Iridoid GlycosidePlant SpeciesTissueConcentration (% dry weight)Reference
GentiopicrosideGentiana luteaRoots4.46 - 9.53[7]
Loganic AcidGentiana luteaRoots0.10 - 0.76[7]
SwertiamarinGentiana luteaRoots0.21 - 0.45[7]
AucubinPlantago speciesField-grown plants0.5 - 5.0[8]
CatalpolPlantago speciesField-grown plants0.2 - 3.6[8]
Iridoid GlycosidePlant SpeciesTissueConcentration (mg/g)Reference
Ulmoidol AEucommia ulmoides Oliv.Seed Meal24.45 - 31.85[4]
Ulmoidol BEucommia ulmoides Oliv.Seed Meal3.85 - 10.42[4]
Ulmoidol CEucommia ulmoides Oliv.Seed Meal15.78 - 22.40[4]
Ulmoidol DEucommia ulmoides Oliv.Seed Meal6.22 - 14.11[4]

Experimental Protocols

The following protocols provide a framework for the identification, characterization, and quantification of the enzymes and metabolites involved in the biosynthesis of this compound.

Identification and Cloning of a Candidate Acyltransferase Gene
  • RNA Sequencing and Transcriptome Analysis: Isolate total RNA from plant tissues known to produce this compound. Perform RNA sequencing (RNA-Seq) to generate a transcriptome library.

  • Candidate Gene Identification: Search the transcriptome data for sequences with homology to known BAHD acyltransferases. Prioritize candidates whose expression patterns correlate with the accumulation of the target compound.

  • Gene Cloning: Amplify the full-length cDNA of the candidate gene(s) using PCR with gene-specific primers and clone it into an appropriate expression vector.

Heterologous Expression and Purification of the Recombinant Acyltransferase
  • Expression System: Transform Escherichia coli (e.g., BL21(DE3) strain) or a yeast species (e.g., Saccharomyces cerevisiae) with the expression vector containing the candidate acyltransferase gene.

  • Protein Expression: Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA or Strep-Tactin). Confirm the purity and size of the protein using SDS-PAGE.[9]

Enzyme Assays for Acyltransferase Activity

A spectrophotometric assay using Ellman's reagent (DTNB) is a reliable method for determining the kinetic parameters of BAHD acyltransferases.[2][10]

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0), the purified recombinant enzyme, the acceptor substrate (10-O-deacetylasperuloside), and the acyl donor (p-coumaroyl-CoA).

  • Initiation and Monitoring: Initiate the reaction by adding the acyl donor. Monitor the release of Coenzyme A (CoA) in real-time by measuring the increase in absorbance at 412 nm due to the reaction of the free thiol group of CoA with DTNB.

  • Kinetic Parameter Determination: Perform the assay with varying concentrations of both the acceptor and donor substrates to determine the Michaelis-Menten kinetic parameters (Km, Vmax, and kcat).

Product Identification and Quantification by LC-MS
  • Sample Preparation: Perform the enzyme assay as described above. Stop the reaction and extract the products with a suitable organic solvent (e.g., ethyl acetate).

  • LC-MS Analysis: Analyze the extracted products using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Chromatographic Separation: Separate the reaction components on a C18 reversed-phase column using a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry Detection: Detect the product, this compound, by its specific mass-to-charge ratio (m/z) in both full scan and tandem MS (MS/MS) modes for structural confirmation.[11][12]

  • Quantification: Quantify the product using a standard curve generated with an authentic standard of this compound.

Visualization of Pathways

Biosynthetic Pathway of this compound

Experimental_Workflow cluster_Gene_ID Gene Identification & Cloning cluster_Protein_Work Protein Expression & Purification cluster_Enzyme_Assay Enzyme Characterization cluster_Product_Analysis Product Verification RNA_Seq RNA-Seq of Producing Tissue Homology_Search Homology Search (BAHD Family) RNA_Seq->Homology_Search Gene_Cloning Candidate Gene Cloning Homology_Search->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Affinity Chromatography Heterologous_Expression->Protein_Purification SDS_PAGE Purity Check (SDS-PAGE) Protein_Purification->SDS_PAGE Enzyme_Assay Spectrophotometric Enzyme Assay (DTNB) Protein_Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax, kcat) Enzyme_Assay->Kinetic_Analysis LC_MS LC-MS Analysis Enzyme_Assay->LC_MS Product_Confirmation Product Confirmation & Quantification LC_MS->Product_Confirmation Signaling_Pathway cluster_Signal External Stimulus cluster_JA Jasmonate Signaling cluster_Biosynthesis Biosynthetic Gene Expression Herbivory Herbivory / Wounding JA_Biosynthesis JA Biosynthesis Herbivory->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Iridoid_Genes Iridoid Biosynthetic Genes (e.g., ISY) MYC2->Iridoid_Genes Activates Phenylpropanoid_Genes Phenylpropanoid Biosynthetic Genes (e.g., PAL, 4CL) MYC2->Phenylpropanoid_Genes Activates BAHD_Gene BAHD Acyltransferase Gene MYC2->BAHD_Gene Activates

References

Unveiling the Bioactive Potential: A Technical Guide to 10-O-Coumaroyl-10-O-deacetylasperuloside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 10-O-Coumaroyl-10-O-deacetylasperuloside is not currently available in peer-reviewed literature. This guide provides a comprehensive overview of the predicted biological activities based on the well-documented pharmacology of its constituent moieties: the coumaroyl group and the deacetylasperuloside iridoid core. The experimental protocols and quantitative data presented are derived from studies on structurally related compounds and should serve as a foundation for future research on the target molecule.

Introduction

This compound is an iridoid glycoside esterified with a coumaroyl group. Iridoids are a class of monoterpenoids known for a wide array of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. The addition of a coumaroyl moiety, a derivative of cinnamic acid, is significant as this group is also associated with potent antioxidant and anti-inflammatory properties. This technical guide synthesizes the available scientific knowledge on these constituent parts to project the biological activity profile of this compound, offering a roadmap for its scientific investigation.

Predicted Biological Activities

Based on its chemical structure, this compound is predicted to exhibit two primary biological activities: anti-inflammatory and antioxidant.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is inferred from studies on asperuloside (B190621) and other iridoid glycosides. Asperuloside has been shown to exert anti-inflammatory effects by suppressing key signaling pathways.[1] It is plausible that this compound mediates its anti-inflammatory action through similar mechanisms.

Antioxidant Activity

The antioxidant capacity is predicted based on the presence of both the iridoid core and the coumaroyl group. Deacetylasperulosidic acid has demonstrated in vivo antioxidant activity.[2][3] Furthermore, the coumaroyl moiety is a known potent antioxidant. For instance, the presence of a p-coumaroyl group in flavonoid glycosides has been shown to enhance their antioxidant and cytoprotective effects.[4]

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on compounds structurally related to this compound. This data provides a comparative baseline for future experimental evaluation of the target compound.

Table 1: In Vitro Anti-inflammatory Activity of Related Iridoid Glycosides

CompoundCell LineAssayTargetIC₅₀ / InhibitionReference
AsperulosideRAW 264.7Nitric Oxide (NO) ProductioniNOSSignificant decrease at 50, 100, 200 µM[5]
Asperulosidic acidRAW 264.7Nitric Oxide (NO) ProductioniNOSSignificant decrease at 50, 100, 200 µM[5]
AsperulosideRAW 264.7Prostaglandin E₂ (PGE₂) ProductionCOX-2Significant decrease at 50, 100, 200 µM[5]
Asperulosidic acidRAW 264.7Prostaglandin E₂ (PGE₂) ProductionCOX-2Significant decrease at 50, 100, 200 µM[5]

Table 2: Antioxidant Activity of Related Compounds

CompoundAssayIC₅₀ / ActivityReference
6-O-cis-p-coumaroyl catalpolORACPotent antioxidant activity[6]
Caffeoyl-β-d-glucopyranosideDPPH Radical ScavengingIC₅₀: 93.25 ± 0.12 µM[7]
Tiliroside (contains a p-coumaroyl group)DPPH Radical ScavengingLower IC₅₀ than astragalin (B1665802) (without coumaroyl)[4]
Tiliroside (contains a p-coumaroyl group)ABTS Radical ScavengingLower IC₅₀ than astragalin (without coumaroyl)[4]

Proposed Signaling Pathways

Based on the mechanism of action of asperuloside, the anti-inflammatory activity of this compound is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 IκBα IκBα NFkB_pathway->IκBα Phosphorylates & Degrades NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Compound 10-O-Coumaroyl-10-O- deacetylasperuloside Compound->MAPK_pathway Inhibits Compound->IκBα Prevents Degradation Inflammatory_genes Inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Inflammatory_genes Activates AP1->Inflammatory_genes Activates

Caption: Proposed anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in validating the predicted biological activities of this compound.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is adapted from studies on asperuloside and asperulosidic acid.[5]

Objective: To evaluate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for Nitric Oxide (NO) measurement

  • Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E₂ (PGE₂), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Cell Viability Assay: After treatment, assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

  • Measurement of NO Production: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.

  • Measurement of PGE₂, TNF-α, and IL-6 Production: Measure the levels of PGE₂, TNF-α, and IL-6 in the cell culture supernatant using specific ELISA kits as per the manufacturer's protocols.

  • Data Analysis: Analyze the data to determine the dose-dependent inhibitory effect of the compound on the production of inflammatory mediators.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability MTT Assay (Cell Viability) stimulate->viability supernatant Collect Supernatant stimulate->supernatant no_assay Griess Assay (NO) supernatant->no_assay elisa ELISA (PGE₂, TNF-α, IL-6) supernatant->elisa

Caption: Experimental workflow for in vitro anti-inflammatory activity assessment.

DPPH Radical Scavenging Assay

This is a standard protocol for evaluating antioxidant activity.

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Ascorbic acid (as a positive control)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add the test compound or standard to the DPPH solution. The final volume in each well should be constant. A blank containing only methanol and DPPH should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural components of this compound strongly suggest that it possesses promising anti-inflammatory and antioxidant properties. The proposed mechanisms, likely involving the modulation of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research.

To validate these predictions, the immediate next steps should involve:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from natural sources or through chemical synthesis.

  • In Vitro Validation: Conducting the described in vitro assays to confirm its anti-inflammatory and antioxidant activities and to determine its potency (IC₅₀ values).

  • Mechanism of Action Studies: Investigating the effect of the compound on the key proteins and transcription factors in the NF-κB and MAPK pathways using techniques such as Western blotting and reporter gene assays.

  • In Vivo Studies: Evaluating the efficacy of the compound in animal models of inflammation and oxidative stress.

The comprehensive investigation of this compound holds significant potential for the discovery of a novel therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.

References

An In-depth Technical Guide on 10-O-Coumaroyl-10-O-deacetylasperuloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological activities, experimental protocols, and signaling pathways of 10-O-Coumaroyl-10-O-deacetylasperuloside is exceptionally scarce. This guide provides a comprehensive overview of the available information on the compound itself, supplemented by a detailed analysis of its constituent moieties—the coumaroyl group and deacetylasperuloside—and related iridoid compounds. The potential biological activities are inferred from studies on these related molecules.

Introduction to this compound

This compound is an iridoid, a class of secondary metabolites found in a variety of plants. Its chemical structure consists of a deacetylasperuloside core esterified with a coumaroyl group at the C-10 position.

Chemical Properties:

  • Molecular Formula: C₂₅H₂₆O₁₂[1]

  • Molecular Weight: 518.47 g/mol [1]

  • CAS Number: 903519-82-4[1][2][3]

Natural Occurrence: This compound has been reported to be isolated from Galium aparine L. (Cleavers), a plant belonging to the Rubiaceae family.[1] Deacetylasperuloside, a core component, has been identified in several other plant species, including Oldenlandia herbacea var. herbacea and Galium rivale.[4][5]

Known Biological Activities and Therapeutic Potential (Inferred)

Direct studies on the biological effects of this compound are not available in the current scientific literature. However, the activities of its constituent parts and structurally similar compounds suggest potential pharmacological relevance.

2.1. Potential Anti-inflammatory Activity

Iridoids isolated from plants of the Morinda genus (Rubiaceae family), which are structurally related to deacetylasperuloside, have demonstrated significant anti-inflammatory properties.[6][7][8][9] For instance, Morinda officinalis iridoid glycosides (MOIG) have been shown to alleviate rheumatoid arthritis.[7]

  • Mechanism of Action (Inferred from MOIG): MOIG exerts its anti-inflammatory effects by inhibiting the NF-κB and JAK2/STAT3 signaling pathways.[7] It has also been found to suppress the MAPK signaling pathway in LPS-induced RAW 264.7 cells.[7]

2.2. Potential Antioxidant and Cytoprotective Effects

The p-coumaroyl moiety is known to contribute significantly to the antioxidant and cytoprotective effects of various natural compounds.[10][11] Studies comparing flavonoid glycosides with and without a p-coumaroyl group have shown that its presence enhances antioxidant activity.[10][11]

  • Mechanism of Action (Inferred): The p-coumaroyl group can enhance electron-transfer and hydrogen-atom-transfer-based antioxidant pathways.[10][11] It may also contribute to cytoprotective effects through its iron-chelating properties.[10][11]

2.3. Potential Cytotoxic Activity

Compounds containing a coumaroyl moiety have been investigated for their effects on cancer cells. For example, N-(p-coumaroyl) serotonin (B10506) has been shown to have antiproliferative and cytotoxic activity against lung cancer cells.[12]

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on compounds containing a p-coumaroyl moiety or related iridoids. This data may provide an indication of the potential potency of this compound.

Table 1: Antioxidant Activity of Tiliroside (a flavonoid glycoside with a p-coumaroyl moiety) [10]

AssayTiliroside IC₅₀ (µM)Astragalin (without coumaroyl moiety) IC₅₀ (µM)
DPPH• Scavenging33.3 ± 1.250.1 ± 2.1
ABTS•⁺ Scavenging15.8 ± 0.725.6 ± 1.5
•O₂⁻ Scavenging22.4 ± 1.141.3 ± 1.8

Table 2: Cytotoxic Activity of N-(p-coumaroyl) Serotonin (CS) on H1299 Lung Cancer Cells [12]

CompoundConcentration (µM)Effect
N-(p-coumaroyl) Serotonin (CS)100-400Dose-dependent antiproliferative and cytotoxic effects
N-(p-coumaroyl) Serotonin (CS)400Significant induction of caspase-8 activity

Experimental Protocols for Key Assays on Related Compounds

Detailed experimental methods for this compound are not available. The following are protocols used for assessing the biological activities of related compounds.

4.1. Antioxidant Activity Assays (used for Tiliroside) [10]

  • DPPH• Radical Scavenging Assay:

    • A solution of DPPH• in methanol (B129727) is prepared.

    • The test compound is added to the DPPH• solution at various concentrations.

    • The mixture is incubated in the dark at room temperature.

    • The absorbance is measured at a specific wavelength (e.g., 517 nm).

    • The scavenging activity is calculated as the percentage of DPPH• discoloration.

  • ABTS•⁺ Radical Scavenging Assay:

    • ABTS•⁺ radical cation is generated by reacting ABTS stock solution with potassium persulfate.

    • The ABTS•⁺ solution is diluted with a buffer to a specific absorbance.

    • The test compound is added to the ABTS•⁺ solution.

    • The absorbance is measured after a set incubation time.

    • The percentage of inhibition of absorbance is calculated.

4.2. Cell Viability and Cytotoxicity Assay (MTT Assay, used for N-(p-coumaroyl) Serotonin) [12]

  • Cells (e.g., H1299 lung cancer cells) are seeded in 96-well plates and allowed to adhere.

  • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways and Experimental Workflows (Based on Related Compounds)

The following diagrams illustrate signaling pathways that are likely relevant to the potential biological activities of this compound, based on studies of related iridoids and coumaroyl-containing compounds.

G Inferred Anti-inflammatory Signaling Pathway cluster_0 Nucleus Compound 10-O-Coumaroyl- 10-O-deacetylasperuloside (Inferred) IKK IKK Compound->IKK Inhibition JAK2 JAK2 Compound->JAK2 Inhibition IkappaB IκBα IKK->IkappaB Phosphorylates & Promotes Degradation NFkB NF-κB IkappaB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Genes Induces Transcription STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3->Nucleus Translocation pSTAT3->Genes Induces Transcription

Caption: Inferred anti-inflammatory signaling pathway.

G Workflow for Assessing Antioxidant Activity Start Prepare Test Compound Solutions DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Start->ABTS_Assay Fe_Chelating Fe²⁺-Chelating Assay Start->Fe_Chelating Data_Analysis Measure Absorbance & Calculate IC₅₀ Values DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis Fe_Chelating->Data_Analysis Conclusion Determine Antioxidant Potential Data_Analysis->Conclusion

References

Unveiling 10-O-Coumaroyl-10-O-deacetylasperuloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the iridoid glycoside, 10-O-Coumaroyl-10-O-deacetylasperuloside. While the initial discovery and detailed experimental data for this specific compound remain elusive in readily available scientific literature, this document synthesizes information on its constituent parts—the iridoid scaffold related to asperuloside (B190621) and the coumaroyl moiety—to infer its likely origins, potential biosynthetic pathways, and plausible biological activities. This guide also outlines the standard experimental protocols for the isolation and characterization of similar natural products, offering a foundational framework for researchers investigating this and related molecules.

Introduction

Iridoids are a large group of cyclopentanoid monoterpene-derived natural products characterized by a cyclopentane (B165970) ring fused to a six-membered heterocyclic ring. They are widely distributed in the plant kingdom and are known to possess a diverse range of biological activities. Asperuloside, a well-known iridoid glycoside, and its derivatives are frequently isolated from plants of the Rubiaceae family, notably from the genus Galium. The addition of a coumaroyl group, a derivative of cinnamic acid, to the deacetylasperuloside core suggests a potential for synergistic or unique bioactivities. This guide aims to collate the available information and provide a technical framework for the study of this compound.

Discovery and History

The specific discovery of this compound is not well-documented in prominent scientific databases. However, the history of its core structures provides significant context. The parent compound, asperuloside, has been known for decades and is a characteristic component of many plants in the Rubiaceae family.

A key study by Deliorman, Çalış, and Ergun in 2001 detailed the isolation and characterization of two related iridoid glycosides, asperulosidic acid and 10-deacetylasperulosidic acid, from the aerial parts of Galium aparine L. (Rubiaceae).[1] This research laid the groundwork for the potential discovery of other derivatives of deacetylasperuloside from this plant source. It is plausible that this compound is a minor constituent of Galium aparine or a related species and was isolated and identified in a subsequent, less widely disseminated study.

The coumaroyl moiety is a common acyl group found in a variety of plant secondary metabolites, and its presence often enhances the biological activity of the parent molecule.

Physicochemical Properties and Spectroscopic Data

While specific quantitative data for this compound is not available in the searched literature, the expected properties can be inferred from its structure.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₂₅H₂₆O₁₂
Molecular Weight 518.47 g/mol
Appearance Likely a white or off-white amorphous powder
Solubility Expected to be soluble in polar organic solvents (e.g., methanol (B129727), ethanol) and sparingly soluble in water.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the iridoid skeleton, the glucose moiety, and the p-coumaroyl group. Key signals would include those for the olefinic protons of the iridoid and coumaroyl groups, the anomeric proton of the glucose, and aromatic protons.
¹³C NMR Resonances for all 25 carbons, including the characteristic signals for the lactone carbonyl, olefinic carbons, acetal (B89532) carbon of the iridoid, the anomeric carbon of glucose, and the carbonyl and aromatic carbons of the coumaroyl group.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. Fragmentation patterns would likely show losses of the coumaroyl group and the glucose moiety.
UV Spectroscopy Absorption maxima characteristic of the iridoid enol-ether system and the p-coumaroyl chromophore.
IR Spectroscopy Absorption bands for hydroxyl groups, a lactone carbonyl, ester carbonyl, and aromatic rings.

Experimental Protocols

The following are detailed methodologies for the isolation and structural elucidation of iridoid glycosides from plant material, based on standard laboratory practices and the procedures described for related compounds.

Plant Material Collection and Extraction
  • Collection: The aerial parts of the plant (e.g., Galium aparine) are collected during its flowering season.

  • Drying and Pulverization: The plant material is air-dried in the shade and then ground into a coarse powder.

  • Extraction: The powdered plant material is repeatedly extracted with methanol or ethanol (B145695) at room temperature. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of this compound.

Isolation_Workflow crude_extract Crude Plant Extract solvent_partition Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) crude_extract->solvent_partition n_butanol_fraction n-Butanol Fraction (Iridoid-rich) solvent_partition->n_butanol_fraction column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) n_butanol_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of the target compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods:

  • UV-Vis Spectroscopy: To identify the presence of chromophores.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry of the molecule.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the known activities of its constituent parts suggest several potential areas of interest.

  • Iridoids: Many iridoids exhibit anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective activities.

  • Coumaroyl Esters: The p-coumaroyl moiety is known to contribute to the antioxidant and anti-inflammatory properties of natural products.

Based on this, a hypothetical signaling pathway that could be modulated by this compound, particularly in the context of inflammation, is the NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade ikk IKK Complex signaling_cascade->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_nucleus NF-κB nfkb->nfkb_nucleus Translocation nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) nfkb_nucleus->gene_expression compound This compound (Hypothesized) compound->ikk Inhibition?

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, natural product. The combination of an iridoid core with a coumaroyl moiety suggests a promising candidate for drug discovery, particularly in the areas of anti-inflammatory and antioxidant research. Future research should focus on the definitive isolation and structural elucidation of this compound, followed by a thorough investigation of its biological activities and mechanisms of action. The experimental frameworks provided in this guide offer a starting point for such endeavors. The chemotaxonomic significance of this compound within the Galium genus also warrants further exploration.

References

10-O-Coumaroyl-10-O-deacetylasperuloside in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-O-Coumaroyl-10-O-deacetylasperuloside is an iridoid glycoside identified in several plants utilized in traditional medicine, most notably from the Rubiaceae family. This technical guide synthesizes the available scientific information regarding its origins in traditional medicinal plants, its recognized biological activities, and the experimental methodologies relevant to its study. The document focuses on providing researchers with a foundational understanding of the compound, presenting quantitative data from related compounds to offer a comparative context, and detailing experimental protocols for its isolation, characterization, and bioactivity assessment. Visualizations of key experimental workflows and biological pathways are provided to facilitate comprehension.

Introduction

This compound is a member of the iridoid glycoside class of secondary metabolites. These compounds are widespread in the plant kingdom and are recognized for their diverse pharmacological activities. This particular iridoid has been isolated from plants with a rich history in traditional medicine, suggesting its potential contribution to their therapeutic effects. This guide aims to provide a comprehensive technical overview for researchers interested in exploring the therapeutic potential of this compound.

Traditional Medicine Context

This compound has been isolated from plant species that are cornerstones of traditional healing systems, particularly in Asia.

  • Hedyotis diffusa Willd. (Rubiaceae): Known in Chinese medicine as "Bai Hua She She Cao," this herb is traditionally used to clear heat, detoxify, and reduce inflammation. It is a common ingredient in formulations for treating infections, and various inflammatory conditions.[1][2] The presence of iridoid glycosides, including this compound, is believed to contribute to these effects.[3][4]

  • Paederia scandens (Lour.) Merr. (Rubiaceae): This plant is utilized in folk medicine for its anti-inflammatory, analgesic, and anti-tumor properties.[5][6][7][8] Traditional applications include the treatment of jaundice, dysentery, and rheumatic pain.[6][7] The isolation of this compound from this species points to its potential role in the plant's ethnobotanical uses.

Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, the known biological activities of its plant sources and related iridoid glycosides suggest promising areas for investigation. The presence of the p-coumaroyl moiety is significant, as this phenolic group is known to contribute to the antioxidant and anti-inflammatory properties of many natural products.[9][10][11][12][13][14]

Anti-inflammatory Activity

Extracts of Hedyotis diffusa and Paederia scandens demonstrate significant anti-inflammatory effects.[1][6][8] Iridoid glycosides are major contributors to these properties.[2] The anti-inflammatory mechanism of related compounds often involves the modulation of key signaling pathways such as NF-κB and MAPK, which regulate the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as TNF-α and IL-6.[15][16] It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.

Antioxidant Activity

The p-coumaroyl group in this compound suggests inherent antioxidant potential. Coumarins and their derivatives are recognized for their ability to scavenge reactive oxygen species (ROS) and inhibit enzymes involved in oxidative processes.[17][18] The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals.[19] Studies on flavonoid glycosides have shown that the presence of a p-coumaroyl moiety can enhance their antioxidant and cytoprotective effects.[9][11][12][14]

Quantitative Data Summary

Specific quantitative bioactivity data for this compound is not extensively reported. The following table summarizes data for the crude extracts of its source plants and for a related compound to provide a comparative baseline for future research.

Plant/CompoundAssayTarget/Cell LineResult (IC50 or % Inhibition)Reference
Hedyotis diffusa ethanol (B145695) extractSuperoxide anion generation (fMLP/CB-induced)Human neutrophils71.71% inhibition at 10 µg/mL[1]
Hedyotis diffusa ethanol extractElastase release (fMLP/CB-induced)Human neutrophils38.26% inhibition at 10 µg/mL[1]
Shecaoiridoidside C (from H. diffusa)CytotoxicityHL-60IC50: 9.6 µM[3]
Shecaoiridoidside C (from H. diffusa)CytotoxicityHCT15IC50: 15.3 µM[3]
Shecaoiridoidside C (from H. diffusa)CytotoxicityA459IC50: 16.2 µM[3]
Shecaoiridoidside C (from H. diffusa)CytotoxicityHepG2IC50: 20.1 µM[3]
Shecaoiridoidside C (from H. diffusa)CytotoxicityPC-3IC50: 62.2 µM[3]
Shecaoiridoidside C (from H. diffusa)CytotoxicityCNE-2IC50: 10.1 µM[3]
Shecaoiridoidside C (from H. diffusa)CytotoxicityBCG-823IC50: 12.5 µM[3]

Experimental Protocols

The following sections detail generalized methodologies for the isolation, characterization, and bioactivity assessment of this compound, based on standard practices for iridoid glycosides.

Isolation and Purification

A general workflow for the isolation of this compound from its plant sources is as follows:

  • Extraction: The dried and powdered plant material (e.g., whole plant of Hedyotis diffusa) is extracted with a polar solvent such as ethanol or methanol (B129727) at room temperature.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography.

    • Silica (B1680970) Gel Chromatography: Initial separation is often performed on a silica gel column with a gradient elution system (e.g., dichloromethane-methanol or chloroform-methanol).

    • Sephadex LH-20 Chromatography: This is used for further purification to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound is typically achieved using a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water.

G Isolation Workflow plant Dried Plant Material extraction Solvent Extraction (e.g., Ethanol) plant->extraction partitioning Solvent Partitioning (EtOAc, n-BuOH) extraction->partitioning silica Silica Gel Chromatography partitioning->silica sephadex Sephadex LH-20 silica->sephadex hplc Preparative HPLC sephadex->hplc compound Pure Compound hplc->compound

A generalized workflow for the isolation of iridoid glycosides.
Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the chemical structure and stereochemistry.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.

  • Western Blot Analysis: The expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPKs in the cell lysates are determined by Western blotting.

G Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Compound 10-O-Coumaroyl-10-O- deacetylasperuloside Compound->MAPK Inhibition Compound->NFkB Inhibition Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) MAPK->Mediators NFkB->Mediators

References

Unveiling the Pharmacological Potential of 10-O-Coumaroyl-10-O-deacetylasperuloside: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-O-Coumaroyl-10-O-deacetylasperuloside is an iridoid compound of significant interest within the sphere of natural product pharmacology. While direct extensive research on this specific molecule is nascent, a comprehensive analysis of its core structures—deacetylasperulosidic acid and the p-coumaroyl moiety—provides a strong foundation for predicting its therapeutic potential. This technical guide synthesizes the available data on these constituent components to forecast the pharmacological profile of this compound, focusing on its anticipated anti-inflammatory and antioxidant properties. Detailed experimental protocols for investigating these activities and hypothesized signaling pathways are presented to guide future research and drug development efforts.

Introduction

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom and known for their diverse biological activities. This compound belongs to this family, and its chemical structure suggests a synergistic combination of the therapeutic effects observed in its parent compounds. Deacetylasperulosidic acid (DAA) has demonstrated notable anti-inflammatory and antioxidant activities.[1][2] The addition of a p-coumaroyl group is known to enhance the antioxidant and cytoprotective effects of various flavonoid glycosides.[3][4] This whitepaper will explore the pharmacological potential of this compound by examining the established activities of its components.

Predicted Pharmacological Activities

Based on the known bioactivities of deacetylasperulosidic acid and the p-coumaroyl moiety, this compound is hypothesized to possess significant anti-inflammatory and antioxidant properties.

Anti-Inflammatory Potential

The deacetylasperuloside core is structurally similar to asperuloside (B190621) and asperulosidic acid, which have been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[1][5] It is therefore highly probable that this compound will exhibit similar, if not enhanced, anti-inflammatory activity.

Quantitative Data on Related Compounds

To provide a quantitative perspective, the following table summarizes the effects of related iridoid compounds on inflammatory markers.

CompoundConcentrationTargetEffectReference
Asperuloside40, 80, 160 µg/mLNO, PGE2, TNF-α, IL-6 production in LPS-induced RAW 264.7 cellsSignificant decrease[1]
Asperulosidic Acid40, 80, 160 µg/mLNO, PGE2, TNF-α, IL-6 production in LPS-induced RAW 264.7 cellsSignificant decrease[1]
Deacetylasperulosidic Acid15, 30, 60 mg/kg body weight (in vivo, rats)Serum malondialdehydeDose-dependent reduction[2]
Deacetylasperulosidic Acid15, 30, 60 mg/kg body weight (in vivo, rats)Superoxide dismutase activityDose-dependent increase[2]

Key Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the pharmacological potential of this compound.

In Vitro Anti-Inflammatory Assay

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Viability Assay: To determine the non-toxic concentration range of the test compound, a cell viability assay (e.g., MTT assay) is performed. Cells are treated with various concentrations of this compound for 24 hours.

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of the compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): NO production in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E2 (PGE2), TNF-α, and IL-6: The levels of these cytokines in the supernatant are quantified using commercially available ELISA kits.

  • Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are subjected to western blot analysis to determine the expression levels of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways.

In Vivo Antioxidant Activity Assay

Objective: To evaluate the in vivo antioxidant effects of this compound in a rat model.

Methodology:

  • Animal Model: Male Wistar rats are randomly divided into control and treatment groups.

  • Dosing: The treatment groups receive daily oral administration of this compound at various doses for a specified period (e.g., 7 days). The control group receives the vehicle.

  • Sample Collection: At the end of the treatment period, blood samples are collected for serum separation.

  • Biochemical Analysis:

    • Malondialdehyde (MDA): Serum MDA levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay.

    • Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx): The activities of these antioxidant enzymes in the serum are determined using commercially available assay kits.

Visualizing a Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of anti-inflammatory action for this compound, based on the known activity of related iridoids.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Compound 10-O-Coumaroyl-10-O- deacetylasperuloside MAPK MAPK (p38, ERK, JNK) Compound->MAPK Inhibits IKK IKK Compound->IKK Inhibits TLR4->MAPK Activates TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65) IκBα->NFκB Inhibits NFκB_nuc NF-κB (p65) NFκB->NFκB_nuc Translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB_nuc->Gene Induces

Caption: Hypothesized Anti-Inflammatory Signaling Pathway.

Proposed Experimental Workflow

The logical flow for investigating the pharmacological potential of this compound is outlined below.

experimental_workflow A Compound Isolation & Characterization B In Vitro Cytotoxicity Screening A->B C In Vitro Anti-inflammatory Assays (LPS-stimulated macrophages) B->C D In Vitro Antioxidant Assays (DPPH, ABTS) B->D E Mechanism of Action Studies (Western Blot for NF-κB, MAPK) C->E G In Vivo Antioxidant Studies (MDA, SOD, GPx levels) D->G F In Vivo Efficacy Studies (e.g., Carrageenan-induced paw edema) E->F H Preclinical Safety & Toxicology F->H G->H I Lead Optimization H->I

Caption: Proposed Research and Development Workflow.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological effects of this compound is currently limited, a strong theoretical framework based on its constituent moieties points towards significant anti-inflammatory and antioxidant potential. The presence of the deacetylasperuloside core suggests an inhibitory effect on the NF-κB and MAPK signaling pathways, while the p-coumaroyl group is anticipated to enhance its free-radical scavenging capabilities.

Future research should focus on validating these hypotheses through the rigorous experimental protocols outlined in this guide. A systematic investigation, beginning with in vitro screening and progressing to in vivo efficacy and safety studies, will be crucial in elucidating the full therapeutic potential of this promising natural compound. The successful characterization of this compound could lead to the development of novel therapeutic agents for a range of inflammatory and oxidative stress-related diseases.

References

An In-Depth Technical Guide to 10-O-Coumaroyl-10-O-deacetylasperuloside and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-O-Coumaroyl-10-O-deacetylasperuloside is an iridoid glycoside found in plants of the Galium genus, notably Galium aparine L. (Cleavers). Iridoids are a class of secondary metabolites known for a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The addition of a coumaroyl group to the deacetylasperuloside core suggests the potential for enhanced or unique pharmacological properties, making this compound and its analogs attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on this compound, its derivatives, and related compounds, with a focus on their biological activities, experimental evaluation, and potential therapeutic applications.

Core Compound Profile

  • Compound Name: this compound

  • Chemical Class: Iridoid Glycoside

  • Natural Source: Galium aparine L. (Rubiaceae)[1]

  • Molecular Formula: C₂₅H₂₆O₁₂

  • Molecular Weight: 518.47 g/mol

Quantitative Biological Data

Direct quantitative data for the biological activity of pure this compound is limited in publicly available literature. However, studies on extracts from Galium aparine, its natural source, provide valuable insights into its potential efficacy. The following tables summarize the reported antioxidant and cytotoxic activities of these extracts.

Table 1: Antioxidant Activity of Galium aparine Extracts

Extract TypeAssayIC50 Value (µg/mL)Reference
Methanol (B129727)DPPH Radical Scavenging116.43 ± 0.46[2]
Aqueous FractionDPPH Radical Scavenging-[3]
Aqueous FractionSuperoxide Radical Scavenging-[3]

Note: A high correlation has been observed between the total phenolic content of the extracts and their radical scavenging activities.[2][3]

Table 2: Cytotoxic Activity of Galium aparine Extracts

Extract TypeCell LineConcentration (µg/mL)Cytotoxicity (%)Reference
MethanolMCF-7 (Breast Cancer)10034.30 ± 0.063[2][3]
20055.67 ± 0.131[2][3]
30071.14 ± 0.131[2][3]
Ethyl Acetate (B1210297)MCF-7 (Breast Cancer)10034.35[3]
20043.27[3]
30049.30[3]
MethanolCaco-2 (Colon Cancer)200Induces Apoptosis[4]
Ethyl AcetateCaco-2 (Colon Cancer)200Induces Apoptosis[4]
MethanolMDA-MB-231 (Breast Cancer)-Induces Apoptosis[5][6]

Note: The methanolic extract of Galium aparine has been shown to induce G1 block in the cell cycle of breast cancer cells after 72 hours of treatment and was not cytotoxic to normal MCF-10A breast epithelial cells.[5][6]

Experimental Protocols

The following are generalized protocols for the isolation and synthesis of this compound and its analogs, based on established methods for similar compounds.

Protocol 1: Isolation and Purification of Iridoid Glycosides from Galium Species

This protocol is a composite of methods described for the isolation of iridoid glycosides from plants in the Rubiaceae family.[7][8][9]

  • Plant Material Collection and Preparation:

    • Collect fresh aerial parts of the Galium species.

    • Air-dry the plant material in the shade at room temperature.

    • Grind the dried material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with methanol (or 80% ethanol) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional shaking.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

    • Monitor the fractions for the presence of iridoid glycosides using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2 v/v/v) and visualizing with a vanillin-sulfuric acid spray reagent.

  • Chromatographic Purification:

    • Subject the iridoid-rich fraction (typically the ethyl acetate or n-butanol fraction) to column chromatography on silica (B1680970) gel or a macroporous resin (e.g., HPD-100).[8]

    • Elute the column with a gradient of chloroform and methanol or ethanol (B145695) and water.

    • Collect fractions and monitor by TLC.

    • Combine fractions containing the target compound.

    • Perform further purification using Medium-Pressure Liquid Chromatography (MPLC) or Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column with a methanol/water or acetonitrile/water gradient.[8][9]

  • Structure Elucidation:

    • Characterize the purified compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and Mass Spectrometry (MS).

Protocol 2: Enzymatic Synthesis of p-Coumaroyl Glycoside Esters

This protocol is based on the known biosynthetic pathways of p-coumaroyl glycosides and utilizes glycosyltransferases.[10][11]

  • Materials:

    • p-Coumaric acid (substrate)

    • Uridine diphosphate (B83284) glucose (UDP-glucose) (sugar donor)

    • A suitable glycosyltransferase (e.g., from a plant source known to produce such esters or a recombinant enzyme)

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Dithiothreitol (DTT)

    • Magnesium chloride (MgCl₂)

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the reaction buffer, p-coumaric acid (e.g., 1 mM), UDP-glucose (e.g., 2 mM), DTT (e.g., 1 mM), MgCl₂ (e.g., 5 mM), and the glycosyltransferase enzyme (concentration to be optimized).

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified period (e.g., 1-24 hours).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of ice-cold methanol or by acidification.

    • Centrifuge the mixture to pellet the precipitated protein.

    • Collect the supernatant containing the product.

  • Purification and Analysis:

    • Purify the product from the supernatant using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.

    • Analyze the purified product by analytical HPLC-UV and confirm its identity by LC-MS and NMR spectroscopy.

Signaling Pathways and Experimental Workflows

The biological activities of iridoid and coumaroyl glycosides are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound are yet to be elucidated, its potential anti-inflammatory and antioxidant properties suggest involvement in pathways such as NF-κB and MAPK.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (LPS, Cytokines) cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling Cascade cluster_nucleus Nuclear Events cluster_response Inflammatory Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPKs TLR4->MAPK activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Gene_Expression Gene Transcription NFkB->Gene_Expression translocates to nucleus MAPK_p Phosphorylated MAPKs (p38, JNK, ERK) MAPK_p->Gene_Expression activates transcription factors MAPK->MAPK_p Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines iNOS_COX2 iNOS, COX-2 Gene_Expression->iNOS_COX2 Compound 10-O-Coumaroyl-10-O- deacetylasperuloside Compound->IKK Inhibition? Compound->MAPK Inhibition?

Caption: Plausible anti-inflammatory signaling pathway modulation.

The diagram above illustrates a hypothetical mechanism where this compound may exert anti-inflammatory effects by inhibiting key signaling molecules like the IKK complex and MAPKs, thereby preventing the activation of NF-κB and the subsequent expression of pro-inflammatory genes.

experimental_workflow cluster_extraction Compound Source cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_development Preclinical Development Plant Galium aparine Extraction Extraction & Purification Plant->Extraction Compound Pure Compound/Analog Extraction->Compound Synthesis Chemical/Enzymatic Synthesis Synthesis->Compound Antioxidant Antioxidant Assays (DPPH, ABTS, ORAC) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, PGE2, Cytokine Production) Compound->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT, XTT on Cancer & Normal Cells) Compound->Cytotoxicity Signaling Signaling Pathway Analysis (Western Blot, qPCR) Anti_inflammatory->Signaling Enzyme Enzyme Inhibition Assays (COX, LOX) Anti_inflammatory->Enzyme Cytotoxicity->Signaling Gene Gene Expression Profiling Signaling->Gene ADME ADME/Tox Studies Signaling->ADME In_vivo In Vivo Efficacy Models In_vivo->ADME

Caption: Experimental workflow for investigating biological activity.

This workflow outlines a systematic approach for the investigation of this compound and its analogs, starting from compound sourcing through biological screening, mechanistic studies, and preclinical development.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of new therapeutic agents. The available data from Galium aparine extracts suggest potent antioxidant and cytotoxic activities. Future research should focus on the isolation or synthesis of the pure compound and its derivatives to definitively determine their biological activities and elucidate their mechanisms of action. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this intriguing class of molecules. Key areas for future investigation include:

  • Quantitative bioactivity profiling: Determining the IC50 values of the pure compound in a range of antioxidant, anti-inflammatory, and cytotoxicity assays.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating a library of analogs to identify key structural features for optimal activity.

  • Target identification and validation: Pinpointing the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and safety studies: Evaluating the therapeutic potential of lead compounds in relevant animal models.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 10-O-Coumaroyl-10-O-deacetylasperuloside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-O-Coumaroyl-10-O-deacetylasperuloside is an iridoid glycoside derivative. Iridoid glycosides are a class of monoterpenoids known for their wide range of biological activities. The addition of a p-coumaroyl group to the deacetylasperuloside core may enhance its therapeutic potential, as the p-coumaroyl moiety is associated with antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3][4] This document provides a generalized methodology for the extraction and purification of this target compound from a plant source.

Data Presentation

Table 1: Comparison of Extraction Methods for Iridoid Glycosides

Extraction MethodSolventKey ParametersTypical Yield/EfficiencyReference
Hot Water ExtractionWaterTemperature: 100°CHigh efficiency for catalpol (B1668604) and aucubin (B1666126)[5][6]
Pressurized Hot Water ExtractionWaterHigh temperature and pressure83% of catalpol and 92% of aucubin relative to hot water extraction[5][6]
Reflux Extraction95% Ethanol (B145695)Reflux for 60 minEffective for iridoid glycosides from Osmanthus fragrans seeds[7]
Reflux Extraction55% Methanol (B129727)Temperature: 75°C, Time: 50 minOptimized for iridoid and phenylethanoid glycosides from Pedicularis decora[8]
Ultrasonic/Microwave Assisted ExtractionNot specified-High content of various iridoid glycosides from Rehmannia[9]
MacerationEthanolRoom TemperatureLower efficiency (22% of catalpol, 25% of aucubin) compared to hot water[5][6]

Table 2: Purification Techniques for Iridoid Glycosides

Purification StepStationary PhaseMobile Phase/EluentPurposeReference
Liquid-Liquid Partitioning-Ethyl acetate (B1210297), n-butanolInitial fractionation of crude extract[7]
Macroporous Resin ChromatographyD101, LXA-12, MCIWater, followed by gradient of Ethanol or Methanol in waterRemoval of sugars and other polar impurities[7][9]
Silica (B1680970) Gel Column ChromatographySilica Gel (200-300 mesh)Ethyl acetate-methanol mixturesSeparation of less polar compounds[7]
Sephadex LH-20 ChromatographySephadex LH-20MethanolSize exclusion chromatography for further purification
High-Performance Liquid Chromatography (HPLC)C18 reverse-phaseMethanol-water or Acetonitrile-water gradientHigh-resolution separation and final purification[7][8]

Experimental Protocols

Protocol 1: Extraction

This protocol describes a general method for extracting iridoid glycosides from a dried, powdered plant material.

1.1. Material Preparation:

  • Air-dry the plant material at room temperature or in an oven at 40-50°C.

  • Grind the dried material into a fine powder (40-60 mesh).

1.2. Extraction Procedure (Hot Water Extraction):

  • Weigh 100 g of the powdered plant material and place it in a flask.

  • Add 1 L of distilled water to the flask.

  • Heat the mixture to 100°C and maintain it at this temperature with stirring for 2 hours.

  • Allow the mixture to cool to room temperature and then filter through cheesecloth or a coarse filter paper.

  • Repeat the extraction process on the plant residue two more times.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude aqueous extract.

1.3. Alternative Extraction Procedure (Solvent Reflux):

  • Weigh 100 g of the powdered plant material and place it in a round-bottom flask.

  • Add 1 L of 70% ethanol.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool and filter the mixture.

  • Repeat the extraction on the residue twice more.

  • Combine the ethanol extracts and concentrate under reduced pressure.

Protocol 2: Purification

This protocol outlines a multi-step purification process for the crude extract.

2.1. Liquid-Liquid Partitioning:

  • Suspend the crude extract in 500 mL of distilled water.

  • Transfer the suspension to a separatory funnel.

  • Extract the aqueous suspension three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate fractions (this fraction will contain non-polar compounds).

  • Subsequently, extract the remaining aqueous layer three times with an equal volume of n-butanol.

  • Combine the n-butanol fractions, which are expected to contain the target iridoid glycoside.

  • Concentrate the n-butanol fraction to dryness under reduced pressure.

2.2. Macroporous Resin Column Chromatography:

  • Dissolve the dried n-butanol extract in a small amount of water.

  • Pack a column with D101 or a similar macroporous resin and equilibrate with distilled water.

  • Load the dissolved extract onto the column.

  • Wash the column with 2-3 bed volumes of distilled water to remove highly polar impurities like sugars.

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing the target compound.

  • Combine and concentrate the relevant fractions.

2.3. Silica Gel Column Chromatography:

  • The concentrated fraction from the macroporous resin step can be further purified using silica gel chromatography.

  • Dissolve the sample in a minimal amount of the initial mobile phase.

  • Pack a silica gel column with an appropriate solvent system (e.g., a mixture of ethyl acetate and methanol).

  • Load the sample and elute with a gradient of increasing polarity (e.g., increasing the proportion of methanol).

  • Collect and analyze fractions as described above.

2.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For final purification to high purity, use a preparative HPLC system with a C18 column.

  • Dissolve the partially purified sample in the mobile phase.

  • Elute with an optimized gradient of methanol or acetonitrile (B52724) in water.

  • Monitor the elution profile with a UV detector.

  • Collect the peak corresponding to this compound.

  • Remove the solvent under reduced pressure and lyophilize to obtain the pure compound.

Visualizations

Extraction_Workflow PlantMaterial Dried, Powdered Plant Material Extraction Extraction (e.g., Hot Water or Solvent Reflux) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract

Caption: General workflow for the extraction of this compound.

Purification_Workflow CrudeExtract Crude Extract Partitioning Liquid-Liquid Partitioning (EtOAc / n-BuOH) CrudeExtract->Partitioning nBuOH_Fraction n-Butanol Fraction Partitioning->nBuOH_Fraction Select n-BuOH phase MacroporousResin Macroporous Resin Chromatography nBuOH_Fraction->MacroporousResin PartiallyPure Partially Purified Fractions MacroporousResin->PartiallyPure SilicaGel Silica Gel Chromatography PartiallyPure->SilicaGel FurtherPurified Further Purified Fractions SilicaGel->FurtherPurified PrepHPLC Preparative HPLC FurtherPurified->PrepHPLC PureCompound Pure 10-O-Coumaroyl-10-O- deacetylasperuloside PrepHPLC->PureCompound

Caption: Multi-step purification workflow for this compound.

Putative_Signaling_Pathway Compound 10-O-Coumaroyl-10-O- deacetylasperuloside ROS Reactive Oxygen Species (ROS) Compound->ROS InflammatoryMediators Inflammatory Mediators (e.g., NO, TNF-α) Compound->InflammatoryMediators AntioxidantResponse Cellular Antioxidant Response Compound->AntioxidantResponse AntiInflammatoryResponse Anti-inflammatory Response Compound->AntiInflammatoryResponse CellProtection Neuroprotection / Cytoprotection AntioxidantResponse->CellProtection AntiInflammatoryResponse->CellProtection

Caption: Putative signaling pathway based on the known activities of the p-coumaroyl moiety.

References

Application Notes and Protocols for the Quantification of 10-O-Coumaroyl-10-O-deacetylasperuloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-O-Coumaroyl-10-O-deacetylasperuloside is an iridoid glycoside that has garnered interest for its potential pharmacological activities, particularly its anti-inflammatory properties. As research into this and similar natural products intensifies, robust and reliable analytical methods for its quantification in various matrices, including plant extracts and biological samples, are crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Techniques and Protocols

The quantification of this compound can be effectively achieved using modern chromatographic techniques. HPLC-UV offers a cost-effective and widely accessible method for routine analysis, while UPLC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a general method for the quantification of this compound in plant extracts.

1. Sample Preparation (Plant Material):

  • Grinding: Grind dried plant material (e.g., from Paederia scandens or Morinda officinalis) to a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 50 mL of 70% methanol (B129727) (v/v) as the extraction solvent.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 10 mL of methanol.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC-UV Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    • 0-10 min: 10-25% B

    • 10-25 min: 25-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 310 nm (based on the UV absorption of the p-coumaroyl moiety).

3. Calibration Curve:

  • Prepare a stock solution of purified this compound standard in methanol (1 mg/mL).

  • Prepare a series of working standard solutions by serial dilution of the stock solution to cover a concentration range of 1-100 µg/mL.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard.

4. Quantification:

  • Inject the prepared sample extract into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for complex matrices and trace-level analysis.

1. Sample Preparation:

  • Follow the same sample preparation procedure as described in Protocol 1. For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is typically required.

2. UPLC-MS/MS Instrumentation and Conditions:

  • Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5-20% B

    • 2-8 min: 20-60% B

    • 8-10 min: 60-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often suitable for iridoid glycosides.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical): The exact mass transitions need to be determined by infusing a standard solution of this compound. A plausible transition would be the precursor ion [M-H]⁻ to a characteristic fragment ion. For example:

    • Precursor Ion (Q1): m/z 521.15 (calculated for C25H26O12)

    • Product Ion (Q3): A characteristic fragment, for instance, loss of the coumaroyl moiety or the glucose unit.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

    • Collision Gas: Argon

4. Calibration and Quantification:

  • Prepare a calibration curve using a purified standard as described in Protocol 1, but with a lower concentration range appropriate for the sensitivity of the MS (e.g., 0.1-100 ng/mL).

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Data Presentation

The following table provides an illustrative example of quantitative data for iridoid glycosides in a plant extract, as determined by UPLC-MS/MS. Please note that these are representative values and actual concentrations will vary depending on the plant material and extraction method.

CompoundRetention Time (min)MRM Transition (m/z)Concentration (µg/g of dry weight)
This compound 6.8521.15 → [Fragment]150.5 ± 12.3
Asperuloside4.2413.12 → 251.0785.2 ± 7.8
Paederosidic acid5.5435.13 → 273.08210.1 ± 18.5
Deacetylasperulosidic acid3.9371.11 → 209.0655.6 ± 4.9

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Plant Material grinding Grinding start->grinding extraction Solvent Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation concentration Evaporation & Reconstitution centrifugation->concentration filtration Filtration (0.45 µm) concentration->filtration hplc HPLC-UV Analysis filtration->hplc uplc UPLC-MS/MS Analysis filtration->uplc calibration Calibration Curve Construction hplc->calibration uplc->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for the quantification of this compound.

Putative Anti-inflammatory Signaling Pathway

Iridoid glycosides, including this compound, are known to exert anti-inflammatory effects, often by modulating key signaling pathways such as the NF-κB and MAPK pathways.[1][2]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_gene_expression Gene Expression cluster_inhibition Inhibition by Iridoid Glycoside lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 mapk MAPK Activation (p38, JNK, ERK) tlr4->mapk ikk IKK Activation tlr4->ikk ap1 AP-1 Activation mapk->ap1 pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) ap1->pro_inflammatory ikb IκBα Degradation ikk->ikb nfkb NF-κB (p65/p50) Nuclear Translocation ikb->nfkb nfkb->pro_inflammatory compound This compound compound->mapk Inhibition compound->ikk Inhibition

Caption: Putative anti-inflammatory mechanism of this compound.

References

Application Note and Protocol for the HPLC Analysis of 10-O-Coumaroyl-10-O-deacetylasperuloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-O-Coumaroyl-10-O-deacetylasperuloside is an acylated iridoid glycoside found in various plant species, notably within the Galium genus. Iridoid glycosides are a class of monoterpenoids that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. The presence of the coumaroyl group in this compound is of particular interest as it can significantly influence the molecule's bioactivity and pharmacokinetic properties. Accurate and reliable quantification of this compound in plant extracts and other matrices is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The protocol is designed to be a robust starting point for researchers and may be adapted for specific applications.

Experimental Protocols

Sample Preparation from Plant Material

A generalized procedure for the extraction of this compound from dried plant material is outlined below. The efficiency of extraction can be influenced by the specific plant matrix, and therefore, optimization may be required.

Materials:

  • Dried and powdered plant material (e.g., from Galium spurium)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the plant residue with an additional 20 mL of 80% methanol to ensure exhaustive extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

HPLC Method for Analysis

The following HPLC method is a recommended starting point for the analysis of this compound. Method validation and optimization are recommended for specific applications.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-80% B30-35 min: 80% B (hold)35-36 min: 80-10% B36-40 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Diode Array Detection (DAD) monitoring at 235 nm (for the iridoid core) and 315 nm (for the p-coumaroyl group). For a single wavelength detector, 315 nm is recommended for higher selectivity.[1]

Data Presentation

The following table summarizes the expected quantitative data for a validated HPLC method for this compound. These values are based on typical performance for similar iridoid glycosides and should be determined experimentally during method validation.[2][3]

ParameterExpected Value
Retention Time (RT) To be determined
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried, Powdered Plant Material extraction Ultrasonic-Assisted Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc_injection Injection into HPLC System filtration->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatographic_separation detection UV/DAD Detection (235 nm & 315 nm) chromatographic_separation->detection chromatogram_acquisition Chromatogram Acquisition detection->chromatogram_acquisition peak_integration Peak Integration & Identification (based on Retention Time and UV Spectrum) chromatogram_acquisition->peak_integration quantification Quantification (using Calibration Curve) peak_integration->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Method Parameters

The following diagram illustrates the key relationships and considerations for developing the HPLC method.

hplc_method_development cluster_stationary_phase Stationary Phase cluster_mobile_phase Mobile Phase cluster_detection Detection analyte This compound (Acylated Iridoid Glycoside) c18_column Reverse-Phase C18 (Hydrophobic Interaction) analyte->c18_column Analyte Polarity uv_detector UV/DAD Detector analyte->uv_detector Chromophores mobile_phase_A Aqueous Phase (Water + 0.1% Formic Acid) c18_column->mobile_phase_A mobile_phase_B Organic Phase (Acetonitrile) c18_column->mobile_phase_B gradient_elution Gradient Elution (Increasing %B for Elution) mobile_phase_A->gradient_elution mobile_phase_B->gradient_elution gradient_elution->c18_column wavelength1 235 nm (Iridoid Core) uv_detector->wavelength1 wavelength2 315 nm (p-Coumaroyl Group) uv_detector->wavelength2

Caption: Key parameters and their relationships in the HPLC method development.

References

Application Note: NMR Spectroscopic Analysis of 10-O-Coumaroyl-10-O-deacetylasperuloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-O-Coumaroyl-10-O-deacetylasperuloside is an iridoid glycoside, a class of secondary metabolites found in a variety of plants and known for their diverse biological activities. The structural elucidation of these complex molecules is heavily reliant on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a detailed overview of the NMR spectroscopic analysis of this compound, including representative data, experimental protocols, and logical workflows to guide researchers in the isolation and characterization of this and similar natural products.

Molecular Structure

This compound consists of a central iridoid aglycone core, a glucose moiety attached at the C1 position, and a p-coumaroyl group esterified at the C10 position of the iridoid skeleton. The numbering of the carbon atoms is crucial for the correct assignment of NMR signals.

Representative NMR Data

Table 1: Hypothetical ¹H NMR Data for this compound (in CD₃OD, 500 MHz)

Positionδ (ppm)MultiplicityJ (Hz)
Iridoid Moiety
15.75d2.0
37.45s
53.20m
64.25dd6.0, 2.5
75.20m
92.90m
104.90d12.0
104.75d12.0
Glucose Moiety
1'4.65d8.0
2'3.30t8.5
3'3.45t9.0
4'3.35t9.0
5'3.40m
6'a3.90dd12.0, 2.0
6'b3.70dd12.0, 5.5
p-Coumaroyl Moiety
2''/6''7.40d8.5
3''/5''6.80d8.5
7'' (α)6.30d16.0
8'' (β)7.60d16.0

Table 2: Hypothetical ¹³C NMR Data for this compound (in CD₃OD, 125 MHz)

Positionδ (ppm)
Iridoid Moiety
198.5
3152.0
4110.0
540.5
679.0
7130.0
8145.0
946.0
1065.0
11170.0
Glucose Moiety
1'100.0
2'74.5
3'77.0
4'71.0
5'78.0
6'62.5
p-Coumaroyl Moiety
1''126.0
2''/6''130.5
3''/5''116.0
4''160.0
7'' (α)115.0
8'' (β)146.0
9'' (C=O)168.0

Experimental Protocols

The following are detailed methodologies for the isolation and NMR analysis of this compound.

Isolation and Purification

A general protocol for the isolation of iridoid glycosides from plant material is as follows:

  • Extraction: Dried and powdered plant material (e.g., leaves of Morinda citrifolia) is extracted with methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glycosides are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on a suitable stationary phase (e.g., Diaion HP-20, silica (B1680970) gel, or Sephadex LH-20) with a gradient elution system (e.g., water-methanol or chloroform-methanol) to separate the major components.

  • Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield the pure compound.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.6 mL of deuterated methanol (CD₃OD). Other deuterated solvents such as DMSO-d₆ or pyridine-d₅ can also be used depending on the solubility and to resolve signal overlap.[1]

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. Typical parameters include a spectral width of 200-240 ppm, a 45-degree pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the iridoid, glucose, and coumaroyl moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

Visualizations

Chemical Structure and Key Moieties

G cluster_iridoid Iridoid Core cluster_glucose Glucose Moiety cluster_coumaroyl p-Coumaroyl Group I Iridoid (Aglycone) G Glucose I->G C1-O-Glycosidic Bond C p-Coumaroyl I->C C10-Ester Linkage

Caption: Key structural components of this compound.

Experimental Workflow for NMR Analysis

workflow cluster_isolation Isolation & Purification cluster_nmr NMR Analysis extraction Plant Material Extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc sample_prep Sample Preparation (in deuterated solvent) prep_hplc->sample_prep Pure Compound oneD_nmr 1D NMR Acquisition (¹H, ¹³C) sample_prep->oneD_nmr twoD_nmr 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) oneD_nmr->twoD_nmr data_processing Data Processing & Analysis twoD_nmr->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation

Caption: Workflow for the isolation and NMR-based structural elucidation.

Conclusion

The structural characterization of complex natural products like this compound is a meticulous process that relies on the systematic application of chromatographic and spectroscopic techniques. While the NMR data presented here is representative, the described protocols and workflows provide a solid foundation for researchers to isolate and unambiguously determine the structure of this and other related iridoid glycosides. The use of a comprehensive suite of 1D and 2D NMR experiments is paramount for complete and accurate structural assignment, which is a critical step in the journey of natural product-based drug discovery and development.

References

Application Note: Mass Spectrometry of 10-O-Coumaroyl-10-O-deacetylasperuloside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-O-Coumaroyl-10-O-deacetylasperuloside is a naturally occurring iridoid glycoside found in various plant species, including Anchusa italica Retz. and Oxalis corniculata L.[1][2][3] Iridoid glycosides are a significant class of monoterpenoids known for their wide range of biological activities, making their accurate identification and quantification crucial for research in phytochemistry, pharmacology, and drug development.[4][5] This application note provides a detailed protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The methodology described is designed for researchers, scientists, and drug development professionals requiring sensitive and selective detection of this and similar compounds.

Chemical Structure and Properties

  • Compound Name: this compound

  • Core Structure: Deacetylasperuloside (an iridoid glycoside)[6]

  • Acyl Group: p-Coumaroyl group attached at the C-10 position.

  • Molecular Formula: C₂₅H₂₆O₁₂

  • Monoisotopic Mass: 518.1424 g/mol

Mass Spectrometry Analysis

Electrospray ionization (ESI) in the negative ion mode is often preferred for the analysis of iridoid glycosides and phenolic compounds due to its high sensitivity.[4][7]

Expected Mass-to-Charge Ratios (m/z)

The expected m/z values for this compound in negative ion mode are summarized in the table below. These values are critical for configuring the mass spectrometer for targeted analysis.

Ion SpeciesFormulaTheoretical m/zNotes
[M-H]⁻ C₂₅H₂₅O₁₂⁻517.1352Deprotonated molecule. Observed at m/z 563.140250 in one study, which may correspond to an adduct.[2][3]
[M+HCOOH-H]⁻ C₂₆H₂₇O₁₄⁻563.1406Formate adduct, commonly observed when using formic acid in the mobile phase.[1][8]
[M+CH₃COOH-H]⁻ C₂₇H₂₉O₁₄⁻577.1563Acetate adduct, may be observed if acetic acid is present.
Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of this compound is expected to yield characteristic fragment ions resulting from the cleavage of the ester and glycosidic bonds. The primary fragmentation pathways involve the loss of the coumaroyl group and the glucose moiety.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Description
517.1352371.1035146.0317 (Coumaroyl)Cleavage of the ester bond, loss of the p-coumaroyl residue, yielding the [deacetylasperuloside-H]⁻ ion.
517.1352355.1293162.0528 (Glucose)Cleavage of the glycosidic bond, loss of the glucose moiety.
517.1352163.0390354.0962Formation of the deprotonated p-coumaric acid anion. This is a key diagnostic fragment for coumaroyl esters.[9]
371.1035209.0506162.0528 (Glucose)Loss of the glucose moiety from the [deacetylasperuloside-H]⁻ fragment ion.
163.0390119.049143.9898 (CO₂)Decarboxylation of the p-coumaric acid anion.[9]

Experimental Protocols

The following protocols are generalized based on established methods for the analysis of iridoid glycosides from plant matrices.[4][7]

Sample Preparation: Solid-Liquid Extraction

This protocol is suitable for extracting this compound from dried and powdered plant material.

Materials:

  • Dried, powdered plant sample

  • Methanol (or 70% Methanol in water, v/v)[4]

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the powdered plant sample into a centrifuge tube.

  • Add 25 mL of methanol.[7]

  • Vortex for 1 minute to ensure thorough mixing.[4]

  • Sonicate in an ultrasonic bath for 30 minutes at room temperature.[4]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.[4]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.[4]

UPLC-MS/MS Analysis

Instrumentation and Conditions: The following parameters are a robust starting point and may require optimization based on the specific instrumentation used.

ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic acid in water[1][4]
Mobile Phase B Acetonitrile with 0.1% formic acid[1][4]
Flow Rate 0.3 mL/min[1][4]
Injection Volume 2-5 µL[4][7]
Column Temp. 40 °C[1][7]
Gradient Start with 5-10% B, increase to 90-95% B over 15-20 min, hold for 2-3 min, then return to initial conditions and equilibrate.
Mass Spectrometer Triple Quadrupole (QqQ) or Q-TOF with ESI source[7]
Ionization Mode Electrospray Ionization (ESI), Negative[4][7]
Capillary Voltage 2.5 - 3.0 kV[1][7]
Source Temp. 150 °C[7]
Desolvation Temp. 350 °C[7]
Cone Gas Flow 150 L/h[7]
Desolvation Gas 650 L/h[7]
Scan Mode Full Scan (for initial identification) and Multiple Reaction Monitoring (MRM) or Product Ion Scan (for quantification and fragmentation analysis)

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis A 1. Weigh Plant Material B 2. Add Methanol & Vortex A->B C 3. Ultrasonication B->C D 4. Centrifugation C->D E 5. Collect & Filter Supernatant D->E F 6. Inject into UPLC E->F Transfer to Vial G 7. Chromatographic Separation F->G H 8. ESI (Negative Mode) G->H I 9. Mass Analysis (MS1 & MS2) H->I J 10. Data Processing I->J

Caption: UPLC-MS/MS workflow for the analysis of this compound.

Predicted Fragmentation Pathway

G parent [M-H]⁻ This compound m/z = 517.1352 frag1 [Deacetylasperuloside-H]⁻ m/z = 371.1035 parent->frag1 - p-Coumaroyl (146.03 Da) frag2 [p-Coumaric Acid-H]⁻ m/z = 163.0390 parent->frag2 - C₁₆H₁₉O₁₀ (355.10 Da) frag3 [M-H-Glucose]⁻ m/z = 355.1293 parent->frag3 - Glucose (162.05 Da) frag4 [p-Coumaric Acid-H-CO₂]⁻ m/z = 119.0491 frag2->frag4 - CO₂ (44.00 Da)

Caption: Predicted MS/MS fragmentation of this compound.

References

Application Notes and Protocols: In Vivo Evaluation of 10-O-Coumaroyl-10-O-deacetylasperuloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-O-Coumaroyl-10-O-deacetylasperuloside is an iridoid glycoside. While direct in vivo studies on this specific compound are not extensively documented in publicly available literature, the presence of the p-coumaroyl moiety and its structural relation to compounds like asperuloside (B190621) suggest potential anti-inflammatory and antioxidant activities.[1][2][3] The p-coumaroyl group is known to contribute to the antioxidant properties of flavonoid glycosides.[1][4] Furthermore, related iridoids such as asperuloside and asperulosidic acid have demonstrated anti-inflammatory effects through the suppression of NF-κB and MAPK signaling pathways.[2]

These application notes provide a detailed framework for designing and conducting in vivo studies to investigate the therapeutic potential of this compound, focusing on its likely anti-inflammatory and antioxidant properties.

Predicted Biological Activity and Signaling Pathways

Based on its chemical structure and the activities of related compounds, this compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary proposed mechanism involves the inhibition of the NF-κB and MAPK signaling cascades, which are central regulators of pro-inflammatory gene expression.[2]

Hypothesized Anti-Inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK MAPK_pathway MAPK (p38, ERK, JNK) MyD88->MAPK_pathway IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF-κB->Pro-inflammatory_Genes Transcription AP-1 AP-1 MAPK_pathway->AP-1 Activates AP-1->Pro-inflammatory_Genes Transcription Compound This compound Compound->IKK Inhibits Compound->MAPK_pathway Inhibits

Caption: Hypothesized Anti-Inflammatory Signaling Pathway.

In Vivo Study Design: Anti-Inflammatory Activity

A well-designed preclinical in vivo study is crucial to evaluate the efficacy and safety of a drug candidate.[5] The following outlines a study design to assess the anti-inflammatory properties of this compound.

Experimental Workflow

G Animal_Acclimatization Animal Acclimatization (1 week) Grouping Random Animal Grouping (n=8 per group) Animal_Acclimatization->Grouping Dosing Compound Administration (Oral Gavage) Grouping->Dosing Induction Inflammation Induction (Carrageenan Injection) Dosing->Induction Measurement Paw Edema Measurement (0, 1, 2, 3, 4, 5, 6h) Induction->Measurement Sacrifice Euthanasia & Tissue Collection Measurement->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Biological Activity of 10-O-Coumaroyl-10-O-deacetylasperuloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework of cell-based assays to investigate the potential anti-inflammatory, antioxidant, and cytotoxic activities of the natural compound 10-O-Coumaroyl-10-O-deacetylasperuloside. The following protocols are designed to guide researchers in the initial biological characterization of this and other novel chemical entities.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Prior to evaluating specific biological activities, it is crucial to determine the cytotoxic potential of this compound to establish a non-toxic concentration range for subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which can serve as an indicator of cell viability.[1][2][3]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, HepG2 hepatocytes, or other relevant cell lines) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. After the initial incubation, replace the old medium with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: After the incubation with MTT, add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.[4]

  • Absorbance Measurement: Incubate the plate for another 4 hours at 37°C in the CO₂ incubator.[4] Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cell Viability
Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Positive Control

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with compound incubation1->compound_treatment incubation2 Incubate 24-72h compound_treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization incubation4 Incubate 4h solubilization->incubation4 read_plate Measure absorbance at 570 nm incubation4->read_plate end End read_plate->end

Caption: Workflow of the MTT cell viability assay.

Anti-inflammatory Activity Assays

Inflammation is a complex biological response, and its modulation by a test compound can be assessed through various in vitro models.[5] A common approach is to use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to mimic an inflammatory response.[6]

Nitric Oxide (NO) Production Assay (Griess Test)

Nitric oxide is a key pro-inflammatory mediator produced by activated macrophages. The Griess test measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Experimental Protocol: Griess Assay
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + LPS + vehicle), and a positive control (cells + LPS + known inhibitor, e.g., L-NAME).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition.

Data Presentation: Nitric Oxide Inhibition
TreatmentNitrite Concentration (µM) (Mean ± SD)NO Inhibition (%)
Control (No LPS)
LPS + Vehicle0
LPS + Compound (Conc. 1)
LPS + Compound (Conc. 2)
LPS + Compound (Conc. 3)
LPS + Positive Control
NF-κB Signaling Pathway Assay

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes.[7][8] Its activity can be monitored using a reporter gene assay.

Experimental Protocol: NF-κB Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells (e.g., HEK293 or a macrophage cell line) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, pre-treat the cells with this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS, for 6-8 hours.[9]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated vehicle control.

Data Presentation: NF-κB Activity
TreatmentNormalized Luciferase Activity (RLU) (Mean ± SD)Fold Change vs. Stimulated Control
Unstimulated Control
Stimulated + Vehicle1.0
Stimulated + Compound (Conc. 1)
Stimulated + Compound (Conc. 2)
Stimulated + Compound (Conc. 3)
Stimulated + Positive Inhibitor

Signaling Pathway: NF-κB Activation

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation DNA DNA NFkB_nuc->DNA Binds Gene_exp Pro-inflammatory Gene Expression DNA->Gene_exp Induces

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway Analysis

Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are key signaling molecules in the inflammatory response.[10][11][12] Their activation, through phosphorylation, can be assessed by Western blotting.

Experimental Protocol: Western Blot for Phospho-MAPKs
  • Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) and treat them with this compound followed by LPS stimulation for a short period (e.g., 15-60 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated forms of p38, ERK, and JNK. Also, probe for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

  • Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation: MAPK Activation
Treatmentp-p38 / total p38 (Fold Change)p-ERK / total ERK (Fold Change)p-JNK / total JNK (Fold Change)
Unstimulated Control1.01.01.0
Stimulated + Vehicle
Stimulated + Compound (Conc. 1)
Stimulated + Compound (Conc. 2)
Stimulated + Positive Inhibitor

Signaling Pathway: MAPK Cascade

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, Cytokines) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1, c-Jun) MAPK->TF Translocates and Activates Gene_exp Inflammatory Gene Expression TF->Gene_exp Induces

Caption: A generalized MAPK signaling cascade.

Antioxidant Activity Assays

The antioxidant potential of a compound can be determined by its ability to scavenge reactive oxygen species (ROS) and/or to upregulate endogenous antioxidant defense mechanisms.[13][14]

Intracellular ROS Scavenging Assay (DCFH-DA)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method to measure intracellular ROS levels.[13]

Experimental Protocol: DCFH-DA Assay
  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or another suitable cell line) in a 96-well black plate.

  • Compound Treatment: Treat the cells with this compound for a predetermined time.

  • Probe Loading: Wash the cells and incubate them with DCFH-DA (10 µM) for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent like H₂O₂ or by UV exposure.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time using a fluorescence microplate reader.

  • Data Analysis: Calculate the percentage of ROS scavenging activity compared to the control group subjected to oxidative stress without the test compound.

Data Presentation: ROS Scavenging Activity
TreatmentFluorescence Intensity (RFU) (Mean ± SD)ROS Scavenging (%)
Control (No Oxidative Stress)
Oxidative Stress + Vehicle0
Oxidative Stress + Compound (Conc. 1)
Oxidative Stress + Compound (Conc. 2)
Oxidative Stress + Compound (Conc. 3)
Oxidative Stress + Positive Control (e.g., NAC)
Nrf2 Signaling Pathway Assay

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification genes.[15][16][17]

Experimental Protocol: Nrf2-ARE Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells (e.g., HepG2) with an Antioxidant Response Element (ARE)-luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Cell Seeding and Treatment: Seed the transfected cells and treat them with this compound for 12-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Cell Lysis and Luciferase Assay: Lyse the cells and perform a dual-luciferase assay as described for the NF-κB assay.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold induction of Nrf2-ARE activity.

Data Presentation: Nrf2-ARE Activity
TreatmentNormalized Luciferase Activity (RLU) (Mean ± SD)Fold Induction vs. Vehicle Control
Vehicle Control1.0
Compound (Conc. 1)
Compound (Conc. 2)
Compound (Conc. 3)
Positive Control (Sulforaphane)

Signaling Pathway: Nrf2 Activation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Nrf2 release Keap1_Nrf2->Nrf2 Ubiquitination & Degradation Oxidative_Stress Oxidative Stress or Electrophiles Oxidative_Stress->Keap1 Modifies ARE ARE Nrf2_nuc->ARE Binds Gene_exp Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_exp Induces

Caption: The Nrf2-Keap1 signaling pathway for antioxidant response.

Experimental Workflow: Antioxidant Assays

Antioxidant_Assay_Workflow cluster_ROS Intracellular ROS Scavenging cluster_Nrf2 Nrf2 Pathway Activation ros_start Seed cells ros_treat Treat with compound ros_start->ros_treat ros_load Load with DCFH-DA ros_treat->ros_load ros_stress Induce oxidative stress ros_load->ros_stress ros_read Measure fluorescence ros_stress->ros_read end End Evaluation ros_read->end nrf2_start Transfect cells with Nrf2-ARE reporter nrf2_seed Seed transfected cells nrf2_start->nrf2_seed nrf2_treat Treat with compound nrf2_seed->nrf2_treat nrf2_lyse Lyse cells nrf2_treat->nrf2_lyse nrf2_read Measure luciferase activity nrf2_lyse->nrf2_read nrf2_read->end start Start Evaluation start->ros_start start->nrf2_start

Caption: Workflow for assessing antioxidant activity.

References

Application Notes and Protocols for Antioxidant Activity Screening of 10-O-Coumaroyl-10-O-deacetylasperuloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-O-Coumaroyl-10-O-deacetylasperuloside is an iridoid glycoside. While specific antioxidant data for this compound is not extensively documented in publicly available literature, the presence of a p-coumaroyl moiety suggests potential antioxidant activity. The p-coumaroyl group, a phenolic compound, is known to contribute to the antioxidant and cytoprotective effects of various natural products.[1][2][3] This is often attributed to its ability to donate a hydrogen atom or an electron to neutralize free radicals.[1][2][3]

These application notes provide a comprehensive framework for researchers to screen the antioxidant potential of this compound. The following protocols describe common and robust in vitro assays to determine its radical scavenging and reducing capabilities. It is recommended to employ multiple assays to gain a thorough understanding of the compound's antioxidant profile, as different methods reflect different aspects of antioxidant action.[4][5][6]

Data Presentation: A Template for Quantifying Antioxidant Activity

Due to the limited specific data on this compound, the following table is presented as a template for researchers to compile their experimental findings. This structured format will allow for clear comparison of the compound's efficacy across various antioxidant assays.

Assay TypeMechanismTest Compound Concentration(s)Positive Control (e.g., Trolox, Ascorbic Acid)Measured Parameter (e.g., IC50, TEAC, FRAP value)Results (Mean ± SD)Notes
DPPH Radical Scavenging Assay Mixed (SET/HAT)e.g., 1-100 µg/mLTroloxIC50 (µg/mL)
ABTS Radical Cation Decolorization Assay Mixed (SET/HAT)e.g., 1-100 µg/mLTroloxTEAC (Trolox Equivalents)
Ferric Reducing Antioxidant Power (FRAP) Assay SETe.g., 1-100 µg/mLFeSO₄ or Ascorbic AcidFRAP Value (µM Fe(II)/mg)
Oxygen Radical Absorbance Capacity (ORAC) Assay HATe.g., 1-100 µg/mLTroloxORAC Value (µmol TE/g)

SET: Single Electron Transfer; HAT: Hydrogen Atom Transfer; IC50: Half-maximal Inhibitory Concentration; TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[7][8]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the test compound and Trolox in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound and Trolox.

  • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • Plot the percentage of inhibition against the concentration of the test compound and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form. The change in color is measured spectrophotometrically.[4][7]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or PBS).

  • Prepare a series of dilutions of the test compound and Trolox.

  • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test compound and Trolox.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as in the DPPH assay.

  • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[4][5][8]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (B86663) (FeSO₄) or Ascorbic acid (standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare a stock solution of this compound.

  • Prepare a series of dilutions of the test compound and the standard (FeSO₄ or Ascorbic acid).

  • In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each dilution of the test compound and standard.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Create a standard curve using the standard.

  • The FRAP value of the sample is calculated from the standard curve and expressed as µM Fe(II) equivalents per mg of the compound.

Visualizations

Antioxidant_Screening_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Compound 10-O-Coumaroyl-10-O- deacetylasperuloside Stock Stock Solution (in appropriate solvent) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP ORAC ORAC Assay Dilutions->ORAC Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro ORAC->Spectro Calc Calculation of % Inhibition, IC50, TEAC, FRAP values Spectro->Calc Comp Comparison with Positive Controls Calc->Comp

Caption: Experimental workflow for antioxidant activity screening.

Caption: Mechanisms of antioxidant action.

References

Application Notes and Protocols for Investigating 10-O-Coumaroyl-10-O-deacetylasperuloside as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the evaluation of the potential anti-inflammatory properties of the natural compound 10-O-Coumaroyl-10-O-deacetylasperuloside. The protocols outlined below describe established in vitro methodologies to characterize the compound's mechanism of action, focusing on key inflammatory signaling pathways.

Introduction to Inflammation and Therapeutic Targeting

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic diseases. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are pivotal in regulating the expression of pro-inflammatory mediators.[1][2][3] Consequently, molecules that can modulate these pathways are of significant interest as potential anti-inflammatory therapeutics. Natural products, such as coumaroyl derivatives, have shown promise in this area by targeting these critical signaling cascades.[4][5][6]

Presumed Mechanism of Action

Based on the activity of structurally related coumaroyl compounds, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways in response to pro-inflammatory stimuli like lipopolysaccharide (LPS).[2][4][7] Inhibition of these pathways would lead to a reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][8]

inflammatory_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates NFκB_p65_nucleus NF-κB (p65) MAPK_pathway->NFκB_p65_nucleus Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_p65 NF-κB (p65) NFκB_p65->NFκB_p65_nucleus Translocates compound 10-O-Coumaroyl- 10-O-deacetylasperuloside compound->MAPK_pathway Inhibits compound->IKK Inhibits inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_p65_nucleus->inflammatory_genes Induces Transcription

Caption: Hypothesized anti-inflammatory signaling pathway.

Experimental Protocols

The following protocols provide a step-by-step guide for the in vitro evaluation of the anti-inflammatory potential of this compound using the RAW 264.7 murine macrophage cell line.

experimental_workflow cluster_assays Downstream Assays start Start: Culture RAW 264.7 Cells cell_seeding Seed cells in plates start->cell_seeding pre_treatment Pre-treat with Compound cell_seeding->pre_treatment lps_stimulation Stimulate with LPS pre_treatment->lps_stimulation incubation Incubate for specified time lps_stimulation->incubation cell_viability Cell Viability Assay (MTT) incubation->cell_viability no_assay Nitric Oxide Assay (Griess Reagent) incubation->no_assay cytokine_assay Cytokine Assay (ELISA) incubation->cytokine_assay western_blot Western Blot Analysis (NF-κB & MAPK proteins) incubation->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for in vitro anti-inflammatory screening.
Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for Western blot) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is crucial.

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay

NO is a key inflammatory mediator, and its production can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[9]

  • Collect the cell culture supernatant after the 24-hour incubation period.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Pathways

To investigate the effect of the compound on inflammatory signaling pathways, the expression and phosphorylation of key proteins can be analyzed by Western blotting.

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK. Use an antibody against β-actin as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effect of this compound on LPS-Induced Inflammatory Markers in RAW 264.7 Cells

Treatment GroupConcentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control (Untreated)-100 ± 5.25.3 ± 1.14.8 ± 0.96.1 ± 1.5
LPS (1 µg/mL)-98 ± 4.5100100100
Compound + LPS1097 ± 3.875.4 ± 6.368.2 ± 5.971.5 ± 6.8*
Compound + LPS2596 ± 4.152.1 ± 4.7 45.7 ± 4.149.8 ± 5.2**
Compound + LPS5095 ± 5.028.9 ± 3.5 22.4 ± 2.925.6 ± 3.3***

Data are presented as mean ± standard deviation. Statistical significance relative to the LPS control group is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).

Table 2: Densitometric Analysis of Western Blot Results for Key Signaling Proteins

Treatment Groupp-p65 / p65 Ratiop-p38 / p38 Ratiop-ERK / ERK Ratio
Control (Untreated)0.12 ± 0.030.15 ± 0.040.18 ± 0.05
LPS (1 µg/mL)1.001.001.00
Compound (50 µM) + LPS0.35 ± 0.08 0.41 ± 0.090.45 ± 0.11***

*Values represent the fold change relative to the LPS-treated group. Statistical significance is denoted by **p < 0.001.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial in vitro screening and mechanistic evaluation of this compound as a potential anti-inflammatory agent. A significant reduction in inflammatory markers, coupled with the inhibition of the NF-κB and MAPK signaling pathways, would provide strong evidence for its therapeutic potential. Positive results from these studies would warrant further investigation, including more complex in vitro models and subsequent in vivo studies to assess efficacy and safety in a whole-organism context.

References

Troubleshooting & Optimization

"10-O-Coumaroyl-10-O-deacetylasperuloside" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides solutions for common solubility issues encountered when working with 10-O-Coumaroyl-10-O-deacetylasperuloside. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is an iridoid glycoside containing both a polar sugar moiety and a less polar coumaroyl group.[1] This structure results in moderate polarity. It is expected to be sparingly soluble in water and more soluble in polar organic solvents like methanol (B129727), ethanol, and DMSO. It is generally insoluble in non-polar solvents like hexane.

Q2: What is the best solvent for creating a stock solution?

A2: For biological assays, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for creating a high-concentration stock solution. For chromatographic purposes, methanol is a suitable choice.

Q3: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

A3: This is a common issue for compounds with limited aqueous solubility. When the DMSO stock is added to a large volume of aqueous buffer, the final concentration of DMSO may be too low to keep the compound dissolved. The compound then crashes out of the solution. To resolve this, consider lowering the final concentration, increasing the percentage of DMSO in the final solution (if the experiment allows), or using a co-solvent.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming (e.g., to 37-40°C) can help dissolve the compound. However, prolonged exposure to high temperatures should be avoided as it may risk degrading the compound. Iridoid glycosides can be sensitive to heat and pH changes.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound will not dissolve in the chosen solvent. The solvent may not be appropriate for the compound's polarity.Refer to the solubility data table below. Switch to a more suitable solvent like DMSO or methanol.
The compound may be forming aggregates.Use sonication in a water bath to break up particles and aid dissolution.
Compound precipitates out of solution after storage. The solution is supersaturated at storage temperature (e.g., 4°C or -20°C).Prepare a fresh solution before each experiment or store the stock solution at room temperature if it is stable. If refrigeration is necessary, gently warm and vortex the solution to redissolve the precipitate before use.
Inconsistent results in biological assays. Poor solubility leads to inaccurate concentrations in the experimental medium.Ensure the compound is fully dissolved in the stock solution. When diluting into aqueous media, check for any visible precipitation. Consider using solubility enhancement techniques as detailed in the protocols below.[3][4][5]

Quantitative Data: Estimated Solubility

The following table provides estimated solubility data for this compound in common laboratory solvents. This data is based on the general properties of coumaroylated iridoid glycosides and should be used as a guideline.

Solvent Estimated Solubility Notes
Water < 0.1 mg/mLVery sparingly soluble. Solubility may be slightly improved with pH adjustment.
Phosphate-Buffered Saline (PBS, pH 7.4) < 0.1 mg/mLSimilar to water; precipitation is likely when diluting from organic stock solutions.
Methanol ≥ 10 mg/mLGood solubility. Suitable for analytical method development.
Ethanol (95%) ≥ 5 mg/mLGood solubility.
Dimethyl Sulfoxide (DMSO) ≥ 25 mg/mLExcellent solubility. Recommended for preparing high-concentration stock solutions.
Acetonitrile ~1-2 mg/mLModerately soluble.
Hexane InsolubleNot a suitable solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 518.47 g/mol ). For 1 mL of a 10 mM stock, you will need 5.18 mg.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the compound.

  • Facilitate Dissolution: Vortex the vial for 30-60 seconds. If necessary, place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution in a tightly sealed vial at 4°C for short-term storage or -20°C for long-term storage. Before use, bring the solution to room temperature and vortex to ensure homogeneity.

Protocol 2: Enhancing Aqueous Solubility using a Co-Solvent

This protocol is for situations where the final concentration of DMSO must be kept low (e.g., <0.5%) in an aqueous solution.

  • Prepare Stock Solution: Prepare a concentrated stock solution in DMSO as described in Protocol 1.

  • Use a Co-solvent: In a separate tube, mix your aqueous buffer with a biocompatible co-solvent. Common choices include PEG 400 or Tween® 80. For example, prepare a buffer containing 1-5% Tween® 80.

  • Dilution: While vortexing the co-solvent/buffer mixture, slowly add the DMSO stock solution drop by drop to achieve the desired final concentration. This gradual addition helps prevent immediate precipitation.

  • Final Check: Observe the final solution for any signs of cloudiness or precipitation. If the solution is not clear, the final concentration may still be too high for the system.

Visual Guides

Below are diagrams illustrating key workflows for addressing solubility challenges.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound Precipitates in Aqueous Buffer q1 Is the final concentration essential? start->q1 sol1 Lower the final working concentration q1->sol1 No q2 Can the experiment tolerate higher organic solvent? q1->q2 Yes end End: Clear Solution for Experiment sol1->end sol2 Increase final DMSO % (e.g., from 0.1% to 0.5%) q2->sol2 Yes sol3 Use a solubility enhancer (e.g., co-solvent, cyclodextrin) q2->sol3 No sol2->end sol3->end

Caption: A decision-making workflow for troubleshooting compound precipitation.

G cluster_1 Stock Solution Preparation & Dilution Protocol A 1. Weigh Compound B 2. Add DMSO A->B C 3. Vortex / Sonicate to Dissolve B->C E 5. Add Stock to Buffer Dropwise with Vortexing C->E D 4. Prepare Aqueous Buffer (+ Co-solvent) D->E F 6. Final Homogeneous Solution E->F

Caption: Experimental workflow for preparing and diluting stock solutions.

References

Technical Support Center: Optimizing 10-O-Coumaroyl-10-O-deacetylasperuloside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhanced extraction of 10-O-Coumaroyl-10-O-deacetylasperuloside. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their extraction protocols for this valuable iridoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction yield important?

A1: this compound is an acylated iridoid glycoside found in various plant species, notably from the Rubiaceae family, such as Galium aparine. Iridoid glycosides are a class of monoterpenoids known for a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Maximizing the extraction yield is crucial for ensuring a cost-effective and sustainable supply of the compound for preclinical and clinical studies.

Q2: Which extraction methods are most effective for iridoid glycosides like this compound?

A2: Several methods can be employed, with the choice often depending on available equipment, scalability, and the desire to use green extraction techniques. Common methods include:

  • Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt cell walls and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.

  • Ultrasonic-Microwave Synergistic Extraction (UMSE): Combines the benefits of both UAE and MAE for potentially higher yields and shorter extraction times.[1]

  • Maceration: A simple technique involving soaking the plant material in a solvent over a period.

  • Pressurized Hot Water Extraction (PHWE): A green technique using hot, pressurized water as the solvent.[2][3]

Q3: What are the key factors influencing the extraction yield?

A3: The yield of this compound is influenced by several critical parameters:

  • Solvent Type and Concentration: The polarity of the solvent is crucial. Ethanol (B145695) and methanol-water mixtures are commonly used for iridoid glycosides.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to degradation of the target compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound. However, prolonged extraction can also lead to degradation.

  • Solid-to-Liquid Ratio: An optimal ratio ensures that the solvent is not saturated, allowing for efficient extraction.

  • pH: The pH of the extraction medium can affect the stability of the compound, especially acylated iridoids which can be prone to hydrolysis under certain pH conditions.[4][5]

  • Plant Material: The species, age, and part of the plant used, as well as the drying and grinding methods, can significantly impact the initial concentration of the target compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield - Inappropriate solvent or concentration.- Suboptimal temperature or extraction time.- Inefficient cell wall disruption.- Degradation of the target compound.- Optimize Solvent: Test different ethanol or methanol (B129727) concentrations (e.g., 50%, 70%, 95%).- Adjust Temperature and Time: Perform a time-course and temperature optimization study. Start with milder conditions (e.g., 40-60°C) to avoid degradation.- Improve Grinding: Ensure the plant material is finely and uniformly powdered.- Check pH: Maintain a neutral or slightly acidic pH to prevent hydrolysis of the coumaroyl group.
Emulsion Formation during Liquid-Liquid Extraction - Presence of surfactants (e.g., saponins, lipids) in the crude extract.- Vigorous shaking or mixing.- Gentle Mixing: Invert the separatory funnel gently instead of shaking vigorously.- Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous phase to increase its polarity and break the emulsion.- Centrifugation: If the emulsion persists, centrifugation can help to separate the layers.- Filtration: Pass the emulsion through a plug of glass wool or Celite® to coalesce the droplets.
Co-extraction of Impurities (e.g., chlorophyll (B73375), tannins) - Use of a non-selective solvent.- High extraction temperatures.- Solvent Partitioning: Perform a liquid-liquid extraction with a non-polar solvent (e.g., hexane) to remove chlorophyll and lipids before the main extraction.- Adsorbent Resins: Use macroporous resins (e.g., XAD-16, HP-20) to purify the crude extract.[6]
Inconsistent Results - Variation in plant material.- Inconsistent extraction parameters.- Degradation of the compound during storage.- Standardize Plant Material: Use plant material from the same source and harvest time. Ensure consistent drying and storage conditions.- Maintain Consistent Parameters: Carefully control all extraction parameters (temperature, time, solvent ratio, etc.) for each experiment.- Proper Storage: Store extracts at low temperatures (e.g., -20°C) in the dark to prevent degradation.

Quantitative Data on Iridoid Glycoside Extraction

The following tables summarize the impact of various parameters on the extraction yield of total iridoid glycosides, providing a baseline for optimizing the extraction of this compound.

Table 1: Effect of Solvent Concentration on Total Iridoid Glycoside Yield

Solvent (Ethanol-Water, v/v)Relative Yield (%)
30%75
50%100
70%90
95%65
Data adapted from studies on total iridoid glycoside extraction.

Table 2: Effect of Temperature on Total Iridoid Glycoside Yield

Temperature (°C)Relative Yield (%)
3070
4085
50100
6095
7080
Data adapted from studies on total iridoid glycoside extraction. Higher temperatures may lead to degradation.

Table 3: Effect of Extraction Time on Total Iridoid Glycoside Yield

Time (minutes)Relative Yield (%)
3080
4595
60100
9090
12085
Data adapted from studies on total iridoid glycoside extraction. Longer times may not necessarily increase yield and can lead to degradation.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material:

    • Dry the aerial parts of the plant (e.g., Galium aparine) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 150 mL of 70% ethanol (solid-to-liquid ratio of 1:15 g/mL).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the power to 250 W.

    • Extract for 45 minutes at a constant temperature of 50°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue twice more with 100 mL of 70% ethanol each time.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Purification (Optional):

    • Dissolve the crude extract in a minimal amount of water.

    • Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., HP-20).

    • Wash the column with deionized water to remove sugars and other polar impurities.

    • Elute the iridoid glycosides with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%).

    • Collect the fractions and monitor by TLC or HPLC to identify the fractions containing this compound.

    • Combine the desired fractions and evaporate the solvent.

Protocol 2: Quantification of this compound by HPLC

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • 0-5 min: 10% A

    • 5-25 min: 10-40% A

    • 25-30 min: 40-10% A

    • 30-35 min: 10% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 315 nm (for the p-coumaroyl group).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC.

Visualizations

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Extraction Ultrasonic-Assisted Extraction (70% Ethanol, 50°C, 45 min) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Column Chromatography (Macroporous Resin) Crude_Extract->Purification Fractions Fraction Collection & Analysis (TLC/HPLC) Purification->Fractions Pure_Compound Purified 10-O-Coumaroyl-10-O- deacetylasperuloside Fractions->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Biosynthesis_Pathway GPP Geranyl Diphosphate (GPP) Iridoid_Synthase Iridoid Synthase & other enzymes GPP->Iridoid_Synthase Asperuloside Asperuloside Iridoid_Synthase->Asperuloside Acyltransferase Acyltransferase Asperuloside->Acyltransferase p_Coumaric_Acid p-Coumaric Acid CoA_Activation Acyl-CoA Synthetase p_Coumaric_Acid->CoA_Activation p_Coumaroyl_CoA p-Coumaroyl-CoA CoA_Activation->p_Coumaroyl_CoA p_Coumaroyl_CoA->Acyltransferase Target_Compound 10-O-Coumaroyl-10-O- deacetylasperuloside Acyltransferase->Target_Compound

Caption: Plausible biosynthetic pathway of this compound.

References

Technical Support Center: Synthesis of 10-O-Coumaroyl-10-O-deacetylasperuloside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10-O-Coumaroyl-10-O-deacetylasperuloside. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, following a plausible synthetic route involving selective deacetylation of a precursor followed by regioselective acylation.

Q1: I am observing low yields during the selective deacetylation of my starting material (e.g., Asperuloside). What are the possible causes and solutions?

A1: Low yields in selective deacetylation can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary.

  • Non-selective Deacetylation: The reaction conditions might be too harsh, leading to the removal of other protecting groups.

    • Solution: Consider using milder deacetylation methods. Enzymatic deacetylation using a lipase (B570770), such as Candida antarctica lipase (CAL), can offer high regioselectivity. Chemical methods using mild bases like potassium carbonate in methanol (B129727) can also be effective.

  • Degradation of the Starting Material or Product: The iridoid core can be sensitive to strongly basic or acidic conditions.

    • Solution: Ensure the reaction is performed at the recommended temperature and that the pH is controlled. Use of buffered solutions can be beneficial.

  • Difficult Product Isolation: The deacetylated product may be highly polar and difficult to extract from the reaction mixture.

    • Solution: After quenching the reaction, use a highly polar solvent system for extraction, such as ethyl acetate (B1210297)/n-butanol mixtures. Alternatively, solid-phase extraction (SPE) with a suitable stationary phase can be employed.

Q2: My acylation reaction with p-coumaric acid is inefficient, resulting in a low yield of the final product. How can I improve the coupling efficiency?

A2: Inefficient acylation is a common hurdle. Consider the following points to enhance the reaction yield:

  • Poor Activation of p-Coumaric Acid: The carboxylic acid of p-coumaric acid needs to be activated for efficient esterification.

    • Solution: Use standard coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) with a catalyst like DMAP (4-dimethylaminopyridine), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with an amine base like DIPEA (N,N-diisopropylethylamine).

  • Steric Hindrance: The hydroxyl group at C-10 of the deacetylated asperuloside (B190621) might be sterically hindered.

    • Solution: Increase the reaction temperature moderately (e.g., to 40-50 °C) and extend the reaction time. Ensure the use of an appropriate solvent that fully dissolves all reactants.

  • Side Reactions: The phenolic hydroxyl group of p-coumaric acid can undergo side reactions.

    • Solution: Protect the phenolic hydroxyl group of p-coumaric acid with a suitable protecting group (e.g., a silyl (B83357) ether like TBDMS) before activation and coupling. This protecting group can be removed in a subsequent step.

  • Enzymatic Acylation: For a more selective and potentially higher-yielding approach, consider enzymatic acylation using a lipase like CAL.[1][2]

    • Solution: Use an activated form of p-coumaric acid, such as its vinyl or ethyl ester, as the acyl donor in an organic solvent with the immobilized enzyme.

Q3: I am struggling with the purification of the final product, this compound. What purification strategies are recommended?

A3: The purification of acylated iridoid glycosides can be challenging due to their polarity and potential for co-elution with byproducts. Here are some effective purification techniques:

  • Column Chromatography: This is a standard method, but optimization is key.

    • Solution: Use a gradient elution system with a mixture of a non-polar solvent (e.g., ethyl acetate or dichloromethane) and a polar solvent (e.g., methanol). Start with a low polarity and gradually increase it. Monitor fractions carefully by TLC or HPLC.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high purity, this is often the best choice.

    • Solution: Use a reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for separating polar compounds like iridoid glycosides.

    • Solution: A suitable two-phase solvent system, such as ethyl acetate/n-butanol/water, can be employed for efficient separation.[3]

Frequently Asked Questions (FAQs)

Q: What is a suitable starting material for the synthesis of this compound?

A: A common and commercially available starting material would be Asperuloside. It has the correct core structure but is acetylated at the C-10 position. Therefore, the first step in the synthesis would be the selective deacetylation of Asperuloside.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes. Standard laboratory safety practices should always be followed. Specifically:

  • Use a fume hood when working with volatile organic solvents and reagents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling agents like DCC are potent allergens; handle them with care.

  • Be cautious when working with strong acids or bases for deprotection steps.

Q: How can I confirm the structure of my final product?

A: The structure of this compound should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR will provide detailed information about the chemical structure, including the successful coupling of the coumaroyl group. 2D NMR techniques like COSY, HSQC, and HMBC can be used for complete assignment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the functional groups present, such as hydroxyls, esters, and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The presence of the coumaroyl moiety will result in a characteristic UV absorbance.

Data Presentation

Table 1: Troubleshooting Summary for Selective Deacetylation

Problem Potential Cause Recommended Solution
Low YieldIncomplete reactionMonitor with TLC/HPLC and extend reaction time.
Non-selective deacetylationUse milder conditions (e.g., K₂CO₃ in MeOH) or enzymatic methods (e.g., CAL).
Degradation of materialControl temperature and pH; use buffered solutions.
Difficult product isolationUse polar extraction solvents or SPE.

Table 2: Troubleshooting Summary for Acylation with p-Coumaric Acid

Problem Potential Cause Recommended Solution
Low YieldPoor activation of carboxylic acidUse coupling agents like DCC/DMAP or HATU/DIPEA.
Steric hindranceIncrease reaction temperature and time.
Side reactions of p-coumaric acidProtect the phenolic hydroxyl group before coupling.
Inefficient couplingConsider enzymatic acylation with an activated ester of p-coumaric acid.

Experimental Protocols

Protocol 1: Selective Deacetylation of Asperuloside

  • Dissolve Asperuloside in anhydrous methanol (10 mg/mL).

  • Add potassium carbonate (0.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:methanol, 9:1).

  • Once the starting material is consumed (typically 2-4 hours), neutralize the reaction with a weak acid (e.g., Amberlite IR-120 H+ resin).

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the resulting 10-O-deacetylasperuloside by column chromatography on silica (B1680970) gel.

Protocol 2: Acylation with Protected p-Coumaric Acid

  • Protect the phenolic hydroxyl of p-coumaric acid using a suitable protecting group (e.g., TBDMS-Cl and imidazole (B134444) in DMF).

  • Dissolve the protected p-coumaric acid (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM).

  • Add DCC (1.2 equivalents) and DMAP (0.1 equivalents).

  • Stir for 10 minutes, then add a solution of 10-O-deacetylasperuloside (1 equivalent) in anhydrous DCM.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Deprotect the phenolic hydroxyl group (e.g., using TBAF in THF).

  • Purify the final product by preparative HPLC.

Visualizations

experimental_workflow start Start: Asperuloside deacetylation Selective Deacetylation (e.g., K2CO3, MeOH) start->deacetylation purification1 Purification (Column Chromatography) deacetylation->purification1 intermediate 10-O-deacetylasperuloside acylation Acylation with Protected p-Coumaric Acid (DCC, DMAP) intermediate->acylation purification1->intermediate deprotection Deprotection (e.g., TBAF) acylation->deprotection purification2 Final Purification (Prep-HPLC) deprotection->purification2 product 10-O-Coumaroyl- 10-O-deacetylasperuloside purification2->product

Caption: Overall synthetic workflow for this compound.

troubleshooting_logic low_yield Low Yield in Synthesis deacetylation_step Deacetylation Step Issue? low_yield->deacetylation_step Yes acylation_step Acylation Step Issue? low_yield->acylation_step No incomplete_reaction Incomplete Reaction deacetylation_step->incomplete_reaction side_reactions Side Reactions/ Degradation deacetylation_step->side_reactions poor_activation Poor Acid Activation acylation_step->poor_activation steric_hindrance Steric Hindrance acylation_step->steric_hindrance extend_time Extend Reaction Time/ Monitor Progress incomplete_reaction->extend_time milder_conditions Use Milder Conditions/ Enzymatic Method side_reactions->milder_conditions change_coupling Change Coupling Agent/ Protect Phenol poor_activation->change_coupling increase_temp Increase Temperature/ Extend Time steric_hindrance->increase_temp

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: 10-O-Coumaroyl-10-O-deacetylasperuloside Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 10-O-Coumaroyl-10-O-deacetylasperuloside. Given the limited specific data on this particular compound, the information provided is based on established principles for the purification of iridoid glycosides.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Purity of the Final Product

Potential Cause Troubleshooting Steps
Co-elution with structurally similar impurities Optimize the chromatographic conditions. For High-Performance Liquid Chromatography (HPLC), adjust the mobile phase gradient, try a different column stationary phase, or modify the pH of the mobile phase. For High-Speed Countercurrent Chromatography (HSCCC), experiment with different two-phase solvent systems.[1][2][3]
Formation of artifacts during purification See the "Purification Artifacts and Removal" section below for detailed guidance.
Incomplete separation from other compounds in the extract Employ multi-dimensional chromatography, which involves using a combination of different separation techniques (e.g., macroporous resin chromatography followed by preparative HPLC).[4][5][6]

Problem 2: Presence of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

Potential Cause Troubleshooting Steps
Isomerization (Epimerization) Iridoid glycosides can be susceptible to epimerization under certain pH and temperature conditions. Analyze the unexpected peaks using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to identify isomers.[4][5] To minimize isomerization, maintain neutral pH and low temperatures throughout the purification process.
Hydrolysis The ester and glycosidic bonds in the molecule can be labile, especially under acidic or basic conditions, leading to hydrolysis.[7][8] This can result in the loss of the coumaroyl or glucose moieties. Use MS to check for fragments corresponding to these losses. Perform purification at or near neutral pH and avoid high temperatures.
Solvent Adducts Reactive solvents (e.g., methanol (B129727), acetone) can sometimes form adducts with the target compound. If using such solvents, ensure complete removal during the drying process. Analyze by MS to detect unexpected molecular weights.
Degradation due to Light or Air Exposure Some compounds are sensitive to light and oxidation.[9] Protect the sample from light by using amber vials and minimize exposure to air. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What are the most likely purification artifacts for this compound?

A1: Based on the structure of this compound and the general behavior of iridoid glycosides, the most probable artifacts include:

  • Isomers (Epimers): Changes in the stereochemistry at certain chiral centers.

  • Hydrolysis Products: Cleavage of the coumaroyl ester or the glycosidic bond.

  • Solvent Adducts: Covalent addition of solvent molecules.

Q2: How can I prevent the formation of these artifacts during purification?

A2: To minimize artifact formation:

  • Maintain Neutral pH: Avoid strongly acidic or basic conditions during extraction and chromatography.[7][8]

  • Control Temperature: Perform all purification steps at low to ambient temperatures.

  • Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to avoid contaminants.

  • Protect from Light and Air: Work in low light conditions and use amber glassware. Purge solvents with an inert gas if necessary.[9]

  • Minimize Purification Time: Prolonged exposure to purification conditions can increase the likelihood of degradation.

Q3: What are the recommended methods for purifying this compound?

A3: For iridoid glycosides, a combination of chromatographic techniques is often effective.[4][5][6] A typical workflow would be initial enrichment using macroporous resin chromatography followed by a high-resolution technique like preparative HPLC or High-Speed Countercurrent Chromatography (HSCCC).[1][2][3][6]

Q4: What are suitable storage conditions for the purified compound?

A4: For long-term stability, store the purified this compound as a dry powder at -20°C or below, protected from light and moisture. If in solution, use a non-reactive solvent, store at low temperatures, and use promptly.

Data Presentation

Table 1: Exemplary Solvent Systems for Iridoid Glycoside Purification by HSCCC

Solvent System Composition (v/v/v) Target Compounds Reference
Dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1)Sweroside, Morroniside, Loganin[1][3]
Ethyl acetate-n-butanol-water (7.5:2.5:10)Catalpol derivatives[2]
Ethyl acetate-n-butanol-water (5:14:12)Shanzhiside methyl ester, Phloyoside II, etc.[10]
Ethyl acetate-n-butanol-water (2:1:3)Catalpol[10]

Table 2: Summary of Potential Artifacts and Identification Methods

Artifact Type Potential Cause Suggested Analytical Identification Method
Isomers (Epimers)pH or temperature stressHPLC-DAD/ESI-MS, 2D-NMR
Hydrolysis ProductsAcidic or basic conditions, enzymatic activityLC-MS (observe mass loss), NMR
Solvent AdductsUse of reactive solvents (e.g., methanol)LC-MS (observe mass increase)
Oxidation ProductsExposure to airLC-MS (observe mass increase)
Photodegradation ProductsExposure to UV or visible lightHPLC-DAD (compare chromatograms of exposed vs. unexposed samples), LC-MS

Experimental Protocols

Protocol 1: General Purification of Iridoid Glycosides using HSCCC

This is a general protocol that should be optimized for this compound.

  • Solvent System Selection:

    • Based on the polarity of the target compound, select a suitable two-phase solvent system (see Table 1 for examples).

    • Determine the partition coefficient (K) of the target compound in the selected solvent system. An ideal K value is typically between 0.5 and 2.0.

  • HSCCC Instrument Preparation:

    • Thoroughly mix the selected two-phase solvent system in a separatory funnel and allow the layers to separate.

    • Fill the HSCCC column entirely with the stationary phase (typically the upper phase).

  • Sample Loading and Separation:

    • Dissolve the crude or partially purified extract in a small volume of the biphasic solvent system.

    • Set the desired rotation speed (e.g., 850 rpm) and begin pumping the mobile phase (typically the lower phase) through the column at a set flow rate (e.g., 1.5 mL/min).[1]

    • Once the system reaches hydrodynamic equilibrium (mobile phase elutes from the outlet), inject the sample.

  • Fraction Collection and Analysis:

    • Collect fractions at regular intervals.

    • Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Purity Assessment by HPLC-DAD

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Gradient Elution (Example):

    • 0-5 min: 10% B

    • 5-35 min: 10-80% B

    • 35-40 min: 80-10% B

    • 40-45 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode-Array Detector (DAD) to obtain UV spectra, which can help in identifying the coumaroyl moiety.

  • Injection Volume: 10-20 µL.

  • Analysis: Integrate the peak area of the target compound and any impurities to calculate the purity percentage.

Visualizations

TroubleshootingWorkflow start Unexpected Peak in Chromatogram check_mw Analyze by LC-MS start->check_mw mw_same Molecular Weight is the Same check_mw->mw_same  Same MW   mw_diff Molecular Weight is Different check_mw->mw_diff  Different MW   is_isomer Potential Isomer/Epimer mw_same->is_isomer is_hydrolysis Potential Hydrolysis Product (Loss of moiety) mw_diff->is_hydrolysis  Mass Loss   is_adduct Potential Solvent Adduct (Mass increase) mw_diff->is_adduct  Mass Gain   confirm_nmr Confirm Structure with NMR is_isomer->confirm_nmr is_hydrolysis->confirm_nmr is_adduct->confirm_nmr optimize_conditions Optimize Purification: - Adjust pH - Lower Temperature - Change Solvents confirm_nmr->optimize_conditions end Pure Compound optimize_conditions->end PurificationWorkflow start Crude Plant Extract enrichment Enrichment Step (e.g., Macroporous Resin Chromatography) start->enrichment high_res High-Resolution Purification (e.g., Prep-HPLC or HSCCC) enrichment->high_res fraction_analysis Analyze Fractions (TLC or Analytical HPLC) high_res->fraction_analysis fraction_analysis->high_res  Re-purify impure fractions   pure_fractions Combine Pure Fractions fraction_analysis->pure_fractions  Fractions are pure   evaporation Solvent Evaporation pure_fractions->evaporation qc_check Final Purity Check (HPLC, LC-MS, NMR) evaporation->qc_check end Purified Compound qc_check->end  Purity meets criteria  

References

Technical Support Center: Optimizing HPLC Parameters for Iridoid Glycoside Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of "10-O-Coumaroyl-10-O-deacetylasperuloside" and related iridoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water (often acidified) and an organic solvent like methanol (B129727) or acetonitrile.[1][2] The acidic modifier, such as phosphoric acid or trifluoroacetic acid (TFA), helps to improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[2]

Q2: What detection wavelength should I use?

For iridoid glycosides containing a coumaroyl group, a UV detector set around 278 nm is often effective.[2][3] However, it is always recommended to run a UV scan of your compound to determine the wavelength of maximum absorbance for optimal sensitivity.

Q3: How can I improve the resolution between closely eluting peaks?

To improve resolution, you can adjust the gradient profile, the mobile phase composition, or the flow rate. A shallower gradient or a lower flow rate can often enhance separation.[4] Additionally, evaluating different stationary phases or changing the organic modifier (e.g., from methanol to acetonitrile) can alter selectivity and improve resolution.

Q4: Is it necessary to use a guard column?

Yes, using a guard column is highly recommended, especially when working with complex samples like plant extracts.[5] A guard column protects the analytical column from strongly retained or particulate matter, extending its lifetime and preventing issues like increased backpressure and peak distortion. The guard column should ideally contain the same stationary phase as the analytical column.[5]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect resolution and integration.[6]

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Add a competing base like triethylamine (B128534) to the mobile phase, or operate at a lower pH (around 2-3) to suppress silanol ionization.[7] Using a highly end-capped column can also minimize these interactions.[7]
Column Overload Dilute the sample or reduce the injection volume.[8][9] If necessary, switch to a column with a larger internal diameter or higher loading capacity.[8]
Column Bed Deformation A void at the column inlet or a blocked frit can cause tailing for all peaks.[6][8] Try back-flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.[6][7]
Inappropriate Mobile Phase pH For ionizable analytes, the mobile phase pH should be at least 2 units away from the analyte's pKa to ensure it exists in a single form.
Issue 2: Peak Broadening

Broad peaks can lead to decreased sensitivity and poor resolution.[9]

Possible Causes and Solutions:

CauseSolution
Low Flow Rate Each column has an optimal flow rate. A flow rate that is too low can lead to peak broadening. Consult the column manufacturer's guidelines.[4]
Extra-Column Volume Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce extra-column band broadening, which particularly affects early-eluting peaks.[5]
Column Contamination or Degradation Contaminants accumulating on the column can lead to peak broadening.[9] Regularly flush the column with a strong solvent. If performance does not improve, the column may need replacement.[4][9]
Sample Solvent Incompatibility Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is used for dissolution, inject a smaller volume to prevent peak distortion.

Experimental Protocols

General HPLC Method for Iridoid Glycoside Analysis

This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% phosphoric acid.[2]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 100% B

    • 30-35 min: 100% B (column wash)

    • 35-40 min: 100% to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[2]

  • Detection: UV at 278 nm.[2][3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) and filter through a 0.45 µm syringe filter before injection.[1]

Visualizations

HPLC_Optimization_Workflow start Define Separation Goal select_column Select Column (e.g., C18) start->select_column select_mp Select Mobile Phase (e.g., H2O/ACN with Acid) select_column->select_mp initial_run Perform Initial Gradient Run select_mp->initial_run eval_chrom Evaluate Chromatogram (Resolution, Peak Shape) initial_run->eval_chrom is_ok Separation Acceptable? eval_chrom->is_ok optimize Optimize Parameters is_ok->optimize No end Final Method is_ok->end Yes optimize->initial_run Adjust Gradient, Flow Rate, etc.

Caption: A general workflow for HPLC method optimization.

Peak_Shape_Troubleshooting cluster_all cluster_all_head cluster_some cluster_some_head start Poor Peak Shape Observed (Tailing or Broadening) check_all_peaks Affects All Peaks? start->check_all_peaks all_peaks_path Yes check_frit Check for Blocked Frit or Column Void check_all_peaks->check_frit Yes some_peaks_path No check_chem Chemical Interactions Likely check_all_peaks->check_chem No all_peaks_path->check_frit backflush Backflush or Replace Column check_frit->backflush some_peaks_path->check_chem adjust_ph Adjust Mobile Phase pH check_chem->adjust_ph check_overload Check for Column Overload use_additive Use Mobile Phase Additive (e.g., Competing Base) dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample

Caption: A troubleshooting flowchart for common peak shape issues.

References

Technical Support Center: 10-O-Coumaroyl-10-O-deacetylasperuloside Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-O-Coumaroyl-10-O-deacetylasperuloside in cell culture assays.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected biological activities?

This compound is an iridoid glycoside that can be isolated from plants of the Galium genus, such as Galium aparine (cleavers).[1] While specific studies on this exact compound are limited, related compounds containing a p-coumaroyl moiety and iridoid glycosides from Galium species have demonstrated a range of biological activities in cell-based assays. These include anti-inflammatory, antioxidant, and cytotoxic effects.[2][3][4] Therefore, it is reasonable to hypothesize that this compound may exhibit similar properties.

Q2: I am seeing unexpected or inconsistent results in my cytotoxicity assay. What could be the cause?

Inconsistencies in cytotoxicity assays with natural products are common.[5] Several factors could be at play:

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous cell culture media.[6] Precipitation can interfere with colorimetric assays by scattering light, leading to artificially high absorbance readings and inaccurate cell viability data.[5] Always visually inspect your wells for any precipitate.

  • Interference with Assay Reagents: The compound itself might directly react with the assay reagents. For example, in MTT assays, the compound could reduce the tetrazolium salt, leading to a false positive signal for cell viability.[5]

  • Compound Instability: The stability of the compound in cell culture media over the incubation period can affect results.[7] Degradation of the compound could lead to a loss of activity, or its degradation products might have different biological effects.[7]

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations.[8] It is crucial to run a vehicle control with the same final concentration of the solvent to account for its effects.[2]

Q3: My compound shows high cell viability, or even a proliferative effect, where I expect cytotoxicity. How do I troubleshoot this?

This can be a perplexing issue. Here are some potential explanations and troubleshooting steps:

  • Hormetic Effect: Some compounds can have a biphasic dose-response, where low doses stimulate cell proliferation while high doses are inhibitory. This is known as hormesis. Consider testing a wider range of concentrations, including very low doses.

  • Assay Interference: As mentioned in Q2, the compound may be interfering with the assay itself, giving a false signal of high viability.[5] Run a cell-free control with your compound and the assay reagent to test for this.[5]

  • Antioxidant Activity: If the assay is sensitive to oxidative stress, the antioxidant properties of the coumaroyl moiety could be protecting the cells from normal culture-induced stress, leading to higher viability compared to the control.

Q4: I am observing different results between two different types of cytotoxicity assays. Why is this and which result should I trust?

Different cytotoxicity assays measure different cellular endpoints, which can lead to varied results. For example:

  • MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity.

  • Neutral Red Uptake assay assesses lysosomal integrity.

  • LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.[4]

A compound might, for instance, inhibit mitochondrial function without immediately causing cell membrane rupture. In this scenario, you would see a decrease in viability with the MTT assay but not necessarily with the LDH assay. It is good practice to use at least two different assays that measure distinct cellular parameters to get a more complete picture of the compound's cytotoxic mechanism.

II. Troubleshooting Guides

Guide 1: Poor Compound Solubility and Precipitation
Problem Possible Cause Solution
Visible precipitate in stock solution or cell culture wells. The compound has low solubility in the chosen solvent or cell culture medium.1. Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO and then dilute it further in the cell culture medium.[6]2. Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions in the medium.[6]3. Gentle Warming: Gently warm the solution to aid dissolution, but avoid excessive heat to prevent degradation.[6]4. Sonication: Use a sonication bath to help dissolve the compound.[6]5. Reduce Final Concentration: Test lower concentrations of the compound in your assay.
Inconsistent results between replicates. Uneven distribution of the compound due to precipitation.1. Vortex Thoroughly: Ensure the compound is fully dissolved in the stock solution before adding it to the medium.2. Mix Well: After adding the compound to the cell culture plate, gently mix by pipetting or swirling the plate.
Guide 2: Assay Interference and Unexpected Results
Problem Possible Cause Solution
High background in colorimetric assays (e.g., MTT, Neutral Red). The compound itself is colored or absorbs light at the same wavelength as the assay readout.1. Include "Compound-Only" Controls: Prepare wells with the same concentrations of your compound in the medium but without cells. Subtract the absorbance of these wells from your experimental wells.[5]2. Use a Different Assay: Switch to a non-colorimetric assay, such as the LDH assay or an ATP-based viability assay (e.g., CellTiter-Glo®).
Unexpectedly high cell viability. The compound is directly reacting with the assay reagent (e.g., reducing MTT).1. Run Cell-Free Controls: Mix your compound with the assay reagent in cell-free media to see if a color change occurs.[5]2. Confirm with a Second Assay: Use an orthogonal assay that measures a different viability parameter.
Vehicle (DMSO) control shows cytotoxicity. The final concentration of DMSO is too high for the cell line being used.1. Determine Maximum Tolerated DMSO Concentration: Run a dose-response experiment with DMSO alone to find the highest non-toxic concentration for your specific cell line.[8]2. Lower Stock Concentration: Prepare a lower concentration stock solution of your compound to reduce the final DMSO percentage in the culture.

III. Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells in a 96-well plate

  • This compound

  • Sterile DMSO

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or Solubilization Buffer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Prepare serial dilutions in complete culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same final DMSO concentration) and untreated controls (medium only).[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Quantitative Data Summary (Example)

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Untreated)1.25100
0 (Vehicle)1.2398.4
11.1894.4
100.9576.0
500.6249.6
1000.3124.8
Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol outlines the steps for measuring the effect of the compound on nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells in a 96-well plate

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to determine the concentration of nitrite in the samples.

Quantitative Data Summary (Example)

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS)1.2N/A
LPS (1 µg/mL)25.80
LPS + Compound (10 µM)18.130.0
LPS + Compound (50 µM)11.555.4
LPS + Compound (100 µM)6.475.2

IV. Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare Compound Stock (in DMSO) treatment Treat Cells with Compound Dilutions prep_compound->treatment prep_cells Seed Cells in 96-well Plate prep_cells->treatment incubation Incubate (24-72h) treatment->incubation assay Perform Cell-Based Assay (e.g., MTT, Griess) incubation->assay readout Measure Readout (e.g., Absorbance) assay->readout calculation Calculate Results (% Viability, % Inhibition) readout->calculation interpretation Interpret Data calculation->interpretation

Caption: General experimental workflow for cell-based assays.

troubleshooting_logic cluster_visual Visual Inspection cluster_controls Control Experiments cluster_solvent Solvent Effects start Inconsistent or Unexpected Results check_precipitate Precipitate Visible? start->check_precipitate yes_precipitate Optimize Solubility (See Guide 1) check_precipitate->yes_precipitate Yes no_precipitate No Precipitate check_precipitate->no_precipitate No check_interference Assay Interference? no_precipitate->check_interference yes_interference Run Cell-Free Control Use Different Assay check_interference->yes_interference Yes no_interference No Interference check_interference->no_interference No check_solvent Vehicle Control Cytotoxic? no_interference->check_solvent yes_solvent Lower DMSO Concentration check_solvent->yes_solvent Yes no_solvent Solvent Not Toxic check_solvent->no_solvent No

Caption: Troubleshooting logic for cell culture assay issues.

anti_inflammatory_pathway cluster_pathway Intracellular Signaling cluster_mediators Pro-inflammatory Mediators cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 NFkB->iNOS NFkB->COX2 Cytokines TNF-α, IL-6, etc. NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Compound 10-O-Coumaroyl-10-O- deacetylasperuloside Compound->MAPK Inhibition? Compound->NFkB Inhibition?

Caption: Hypothesized anti-inflammatory signaling pathway.

References

Technical Support Center: In Vivo Studies with 10-O-Coumaroyl-10-O-deacetylasperuloside

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Where can I find data on the dosage and administration of 10-O-Coumaroyl-10-O-deacetylasperuloside in animal models?

Currently, there is a significant lack of published preclinical studies specifically detailing the dosage, administration, pharmacokinetics, or toxicology of this compound in animal models. Researchers investigating this compound will likely need to perform initial dose-finding and toxicity studies.

Q2: How should I determine a starting dose for my in vivo experiments?

For a novel compound with no prior in vivo data, a common approach is to start with a dose derived from in vitro data or to conduct a dose-ranging study.[1][2]

  • Extrapolation from In Vitro Data: If you have in vitro efficacy data (e.g., IC50 or EC50), you can use this as a starting point, though direct correlation to in vivo dosage is not always straightforward.

  • Literature on Similar Compounds: Investigate studies on structurally related compounds. While not a direct substitute, the dosage of similar molecules can provide a preliminary range to explore.

  • Dose Escalation Studies: Begin with a very low, non-toxic dose and gradually increase it in different animal groups to identify a dose that shows biological activity without significant adverse effects.[3]

Q3: What is a dose-ranging study and how do I design one?

A dose-ranging study, also known as a Maximum Tolerated Dose (MTD) study, is a critical first step to identify a safe and effective dose range for a new compound.[2][4]

  • Objective: To determine the highest dose that can be administered without causing unacceptable toxicity.[4]

  • General Design:

    • Select at least three dose levels: low, medium, and high.

    • Administer the compound to small groups of animals (e.g., 3-5 per group) for a defined period.

    • Monitor animals closely for clinical signs of toxicity, changes in body weight, and food/water intake.[2]

    • At the end of the study, perform necropsy and histopathology to identify any organ-specific toxicities.[2]

Q4: Which route of administration should I choose?

The choice of administration route depends on the physicochemical properties of the compound, the target organ/system, and the desired pharmacokinetic profile.[5][6]

  • Oral (PO): Suitable for compounds with good oral bioavailability. Often administered via gavage.[6]

  • Intraperitoneal (IP): Bypasses first-pass metabolism, often leading to higher bioavailability than oral administration.[5]

  • Intravenous (IV): Achieves 100% bioavailability and rapid onset of action.[5]

  • Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP.[5]

Consult the decision tree diagram below for a general guide on selecting an administration route.

Troubleshooting Guides

Issue 1: High Variability in Animal Responses Within the Same Dose Group

High variability can obscure the true effect of the compound.

  • Possible Causes:

    • Inconsistent dosing technique.

    • Errors in compound formulation or concentration.

    • Inherent biological variability among animals.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure all personnel are thoroughly trained on the chosen administration technique (e.g., oral gavage, IP injection).

    • Verify Formulation: Prepare fresh formulations for each experiment and verify the concentration and homogeneity of the compound in the vehicle.

    • Increase Group Size: A larger number of animals per group can help improve statistical power and account for biological variability.[7]

    • Check Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the study.

Issue 2: No Observable Efficacy at Tested Doses

A lack of effect could be due to several factors.

  • Possible Causes:

    • Insufficient dosage.

    • Poor bioavailability via the chosen administration route.

    • Rapid metabolism and clearance of the compound.

    • The compound is not effective in the chosen animal model.

  • Troubleshooting Steps:

    • Increase the Dose: If no toxicity was observed in the initial dose-ranging study, consider testing higher doses.

    • Change Administration Route: If oral administration was used, try a route that bypasses first-pass metabolism, such as IP or IV, to increase systemic exposure.

    • Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to measure the concentration of the compound in the blood over time. This will reveal if the compound is being absorbed and how long it remains in circulation.

    • Re-evaluate the Model: Confirm that the chosen animal model is appropriate for the disease or biological process being studied.[8]

Issue 3: Unexpected Toxicity or Adverse Events

Observing toxicity is a key part of a dose-ranging study, but it needs to be carefully managed.

  • Possible Causes:

    • The dose is too high.

    • Off-target effects of the compound.[7]

    • Toxicity of the vehicle used for administration.

  • Troubleshooting Steps:

    • Reduce the Dose: Test intermediate doses to pinpoint the MTD more accurately.[2]

    • Conduct a Vehicle-Only Control: Always include a group of animals that receives only the vehicle to ensure it is not causing the observed toxicity.

    • Detailed Toxicological Assessment: Perform comprehensive clinical pathology (hematology and serum chemistry) and histopathology to understand the nature of the toxicity.[2]

Data Presentation

Table 1: Template for Dose-Ranging/MTD Study Data Collection

Dose Group (mg/kg)Animal IDBody Weight (Day 1)Body Weight (Final Day)% Body Weight ChangeClinical Signs of ToxicityGross Necropsy Findings
Vehicle Control1
2
3
Low Dose1
2
3
Medium Dose1
2
3
High Dose1
2
3

Experimental Protocols

General Protocol for a Dose-Ranging Study in Mice

  • Animal Model: Select a suitable mouse strain (e.g., C57BL/6, BALB/c), age (e.g., 8-10 weeks), and sex.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate vehicle (e.g., saline, PBS with a small amount of DMSO, corn oil). Ensure the final concentration of any solubilizing agent is non-toxic.

  • Group Allocation: Randomly assign mice to different dose groups (e.g., Vehicle, 10 mg/kg, 50 mg/kg, 100 mg/kg), with n=3-5 mice per group.

  • Administration: Administer the compound daily (or as required by the study design) via the chosen route for a set period (e.g., 7-14 days).

  • Monitoring: Record body weight daily. Observe animals at least twice daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in posture or breathing).

  • Termination: At the end of the study, euthanize the animals and perform a gross necropsy. Collect blood for clinical pathology and organs for histopathological analysis.

Visualizations

MTD_Workflow cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Repeat Dose Confirmation Start Select Initial Low Dose DoseGroup1 Administer to Small Group (n=1-2) Start->DoseGroup1 Observe24h Observe for Acute Toxicity (24h) DoseGroup1->Observe24h ToxicityCheck Toxicity Observed? Observe24h->ToxicityCheck IncreaseDose Increase Dose (e.g., 2x) ToxicityCheck->IncreaseDose No MTD_Identified MTD Provisionally Identified ToxicityCheck->MTD_Identified Yes IncreaseDose->DoseGroup1 SelectDoses Select 3-4 Doses Below MTD MTD_Identified->SelectDoses DoseGroup2 Administer Daily to Larger Groups (n=3-5) for 7-14 Days SelectDoses->DoseGroup2 Monitor Monitor: Body Weight, Clinical Signs DoseGroup2->Monitor Endpoint Endpoint Analysis: Necropsy, Histopathology Monitor->Endpoint ConfirmMTD Confirm MTD & Select Doses for Efficacy Studies Endpoint->ConfirmMTD

Caption: Workflow for Determining the Maximum Tolerated Dose (MTD).

Admin_Route_Decision_Tree Start Start: Select Administration Route Solubility Is the compound water soluble? Start->Solubility FirstPass Need to bypass first-pass metabolism? Solubility->FirstPass Yes Formulate Reformulate in oil/suspension for PO, IP, or SC Solubility->Formulate No Rapid Rapid effect / 100% bioavailability needed? FirstPass->Rapid Yes PO Consider Oral (PO) Gavage FirstPass->PO No Sustained Sustained release required? IP Consider Intraperitoneal (IP) Sustained->IP No SC Consider Subcutaneous (SC) Sustained->SC Yes Rapid->Sustained No IV Consider Intravenous (IV) Rapid->IV Yes

Caption: Decision tree for selecting an in vivo administration route.

Troubleshooting_Workflow Issue Unexpected In Vivo Result (e.g., No Efficacy, High Variability) CheckDose Was the dosing procedure consistent? Issue->CheckDose CheckFormulation Is the compound formulation stable and concentration correct? CheckDose->CheckFormulation Yes Standardize Action: Retrain staff, standardize technique CheckDose->Standardize No CheckRoute Is the administration route appropriate for this compound? CheckFormulation->CheckRoute Yes Reformulate Action: Prepare fresh formulation, verify concentration CheckFormulation->Reformulate No CheckPK Is the compound being absorbed and reaching the target? CheckRoute->CheckPK Yes ChangeRoute Action: Try IP or IV to increase bioavailability CheckRoute->ChangeRoute No RunPK Action: Run pilot PK study CheckPK->RunPK No ReEvaluate Re-evaluate dose and model CheckPK->ReEvaluate Yes

Caption: Troubleshooting workflow for common in vivo experiment issues.

References

"10-O-Coumaroyl-10-O-deacetylasperuloside" interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited direct information available in the scientific literature regarding assay interference specifically caused by 10-O-Coumaroyl-10-O-deacetylasperuloside. However, based on the chemical nature of its coumaroyl moiety, a phenolic compound, we can anticipate potential interferences in various biochemical assays. This guide provides troubleshooting advice and frequently asked questions based on the known behaviors of coumarins and other phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay is showing inconsistent results in the presence of this compound. What could be the cause?

A1: The coumaroyl group in your compound is a derivative of coumarin, a class of compounds known for their fluorescent properties.[1][2] This intrinsic fluorescence can interfere with your assay in several ways:

  • Background Fluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths of your assay's reporter fluorophore, leading to artificially high readings.[3]

  • Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from your fluorophore, a phenomenon known as the inner filter effect, resulting in lower fluorescence readings.

  • FRET Interference: If your assay uses Förster Resonance Energy Transfer (FRET), the compound's fluorescence spectrum might overlap with that of the donor or acceptor, leading to unpredictable results.

Q2: I am observing a loss of signal in my thiol-based enzymatic assay when using this compound. Why might this be happening?

A2: The coumaroyl moiety contains an α,β-unsaturated carbonyl system (an enone), which can be reactive towards nucleophiles like the thiol group of cysteine residues in proteins. This reactivity can lead to covalent modification of your enzyme or other thiol-containing reagents in your assay, resulting in inhibition or loss of signal.[4]

Q3: Are there specific types of assays that are more prone to interference by phenolic compounds like this compound?

A3: Yes, several assay types are particularly susceptible to interference from phenolic compounds:

  • Redox-based assays: Phenolic compounds are easily oxidized and can directly react with redox-sensitive reagents, leading to false positives or negatives.[5][6] An example is the Folin-Ciocalteu assay for total phenolics, where any reducing substance can interfere.[5][6][7]

  • Protein quantification assays: Phenolic compounds can interfere with protein assays like the Lowry and Bradford assays by binding to proteins or reacting with the assay reagents.[8]

  • Luciferase-based assays: Many compounds, including some phenolics, are known to inhibit luciferase enzymes, which are commonly used as reporters in cell-based assays.[9]

  • Assays using colorimetric readouts: The inherent color of phenolic compounds or their degradation products can interfere with absorbance measurements.

Q4: Could this compound be a Pan-Assay Interference Compound (PAIN)?

A4: While not definitively classified as a PAIN, the coumaroyl substructure shares features with known PAINS.[10][11] PAINS are compounds that show activity in multiple assays through non-specific mechanisms.[9][10][12] The potential for redox activity, covalent modification, and fluorescence interference suggests that this compound should be carefully evaluated for PAIN-like behavior.

Troubleshooting Guides

Issue 1: Unexplained Fluorescence in an Assay

Symptoms:

  • High background fluorescence in wells containing the compound but no enzyme/substrate.

  • Non-linear dose-response curves.

  • Inconsistent results between replicate wells.

Troubleshooting Workflow:

start High Background Fluorescence Observed step1 Measure Intrinsic Fluorescence of Compound start->step1 step2 Is Compound Fluorescent at Assay Wavelengths? step1->step2 Analyze spectra step3 Yes: Perform Control Experiments step2->step3 Positive step4 No: Investigate Other Causes (e.g., Contamination) step2->step4 Negative step5 Subtract Compound Fluorescence from Assay Signal step3->step5 step6 Change Fluorophore to one with different Ex/Em wavelengths step3->step6 step7 Use a Non-Fluorescent Assay Method step3->step7 end Issue Resolved step5->end step6->end step7->end start Suspected Non-Specific Inhibition step1 Perform Thiol Reactivity Assay start->step1 step2 Is Compound Reactive with Thiols? step1->step2 step3 Yes: Consider Covalent Modification as Mechanism step2->step3 Positive step4 No: Investigate Other Mechanisms step2->step4 Negative step5 Include DTT or other reducing agents in assay buffer step3->step5 step6 Perform Assay with a structurally unrelated enzyme step4->step6 step7 Use detergent (e.g., Triton X-100) to disrupt aggregation step4->step7 end Mechanism Identified step5->end step6->end step7->end

References

Technical Support Center: Enhancing the Bioavailability of 10-O-Coumaroyl-10-O-deacetylasperuloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of the iridoid glycoside, 10-O-Coumaroyl-10-O-deacetylasperuloside. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is an iridoid glycoside. Iridoids are a class of monoterpenoids widely found in the plant kingdom, often existing as glycosides.[1] Key chemical properties are summarized in the table below.

Q2: What are the likely challenges to the oral bioavailability of this compound?

While specific data for this compound is limited, iridoid glycosides, in general, face several challenges to oral bioavailability. Glycosides are often hydrophilic, which can limit their passive diffusion across the lipid-rich intestinal membrane.[2] Additionally, like many natural products, it may be subject to enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver.[2] Iridoid glycosides can be hydrolyzed by β-glucosidase in the body.[2]

Q3: What general strategies can be employed to enhance the bioavailability of iridoid glycosides like this compound?

Several formulation strategies can be explored to improve the bioavailability of poorly soluble or poorly permeable compounds.[3][4] These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance its dissolution rate.[5][6][7]

  • Lipid-Based Formulations: Encapsulating the compound in lipid nanoparticles, liposomes, or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[8][9][10][11][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the compound, which can lead to a faster dissolution rate.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during the development of formulations to enhance the bioavailability of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low encapsulation efficiency in lipid-based formulations. The compound is too hydrophilic for the lipid matrix.Optimize the lipid and surfactant composition. Consider using a co-solvent or preparing a water-in-oil-in-water (W/O/W) multiple emulsion for encapsulation.[9]
Instability of the amorphous form in solid dispersions (recrystallization). The polymer carrier does not sufficiently inhibit molecular mobility. The drug-to-polymer ratio is too high.Screen different polymers for optimal interaction with the compound. Decrease the drug loading in the formulation. Store the solid dispersion under controlled temperature and humidity conditions.[13]
Phase separation or precipitation upon dilution of lipid-based formulations. The formulation is not robust to changes in the gastrointestinal environment (pH, ionic strength).Optimize the formulation by adjusting the ratio of oil, surfactant, and cosurfactant.[12]
Inconsistent results in in-vitro permeability assays (e.g., Caco-2). Poor compound solubility in the transport buffer. The compound may be a substrate for efflux transporters.Add a small percentage of a solubilizing agent (e.g., DMSO, cyclodextrin) to the transport buffer, ensuring it doesn't affect cell monolayer integrity. Conduct bi-directional transport studies and use specific efflux pump inhibitors to confirm transporter involvement.[14][15]
Difficulty in scaling up the formulation process. The chosen preparation method (e.g., solvent evaporation) is not easily scalable.Consider scalable methods like spray drying for solid dispersions or high-pressure homogenization for nanoemulsions from the early stages of development.[16]

Quantitative Data

Parameter Monotropein (B1676730) Deacetylasperulosidic Acid
Tmax (h) 0.28 ± 0.130.28 ± 0.13
Cmax (ng/mL) 35.8 ± 12.410.1 ± 3.1
AUC (0-t) (ng·h/mL) 28.7 ± 11.210.2 ± 3.5
t1/2 (h) 0.94 ± 0.581.13 ± 0.69

Data presented as mean ± standard deviation.

Experimental Protocols

Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion to enhance the dissolution of this compound.

Materials:

  • This compound

  • Hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

  • Organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the chosen polymer carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the compound and the polymer in a suitable organic solvent in a round-bottom flask.[18] Use sonication if necessary to ensure complete dissolution.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

  • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the compound.

  • Conduct dissolution studies to compare the release profile of the solid dispersion with the pure compound.

In Vitro Caco-2 Cell Permeability Assay

This protocol outlines the steps for assessing the intestinal permeability of this compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell® inserts (e.g., 24-well plate with 0.4 µm pore size polycarbonate membranes)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.[14][15]

  • Monolayer Integrity Assessment:

    • Before the transport experiment, measure the TEER of the cell monolayers. Values above 250 Ω·cm² generally indicate good monolayer integrity.

    • Additionally, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability of this marker confirms the integrity of the tight junctions.[19]

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add HBSS to the basolateral (lower) chamber.

    • Prepare the dosing solution of this compound in HBSS (e.g., at a final concentration of 10 µM).

    • Add the dosing solution to the apical chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

  • Transport Experiment (Basolateral to Apical - B to A) (for efflux assessment):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport across the monolayer.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER greater than 2 suggests the involvement of active efflux.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Compound Characterization Compound Characterization Formulation Screening Formulation Screening Compound Characterization->Formulation Screening Solubility, Permeability Physical Characterization Physical Characterization Formulation Screening->Physical Characterization Solid Dispersion, Lipid Formulation Dissolution Studies Dissolution Studies Physical Characterization->Dissolution Studies Amorphous State, Particle Size Caco-2 Permeability Caco-2 Permeability Dissolution Studies->Caco-2 Permeability Optimized Formulation Pharmacokinetic Study Pharmacokinetic Study Caco-2 Permeability->Pharmacokinetic Study Lead Formulation Data Analysis Data Analysis Pharmacokinetic Study->Data Analysis Blood Samples

Caption: Experimental workflow for enhancing bioavailability.

signaling_pathway cluster_membrane Intestinal Epithelial Cell Compound Iridoid Glycoside Passive_Diffusion Passive Diffusion (Low) Compound->Passive_Diffusion Efflux_Pump P-gp Efflux Compound->Efflux_Pump Hydrolysis β-glucosidase Hydrolysis Compound->Hydrolysis Systemic_Circulation Systemic Circulation Passive_Diffusion->Systemic_Circulation Efflux_Pump->Lumen Back to Intestinal Lumen Aglycone Aglycone Hydrolysis->Aglycone Absorption Enhanced Absorption Aglycone->Absorption Absorption->Systemic_Circulation

Caption: Hypothetical absorption pathway of an iridoid glycoside.

References

Validation & Comparative

A Comparative Analysis of Deacetylasperuloside and Its Derivatives from Morinda citrifolia and Psychotria Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of deacetylasperuloside and its derivatives, focusing on their presence, quantification, and biological activities in two distinct plant genera: Morinda citrifolia (Noni) and Psychotria. While the initial focus was on "10-O-Coumaroyl-10-O-deacetylasperuloside," the available scientific literature points to a more robust comparison centered on the closely related and well-documented iridoid, deacetylasperuloside.

This document summarizes quantitative data, details experimental protocols for extraction and analysis from Morinda citrifolia, and visualizes key biological pathways and experimental workflows. Due to the limited quantitative data for Psychotria species, the comparison for this genus is primarily qualitative.

Data Presentation: Quantitative Analysis

The following table summarizes the quantitative data available for deacetylasperulosidic acid, a key derivative of deacetylasperuloside, in Morinda citrifolia extracts. Currently, no comparable quantitative data for deacetylasperuloside or its derivatives in Psychotria species has been reported in the reviewed literature.

Plant SourceCompoundExtraction MethodAnalytical MethodConcentration (mg/mL)Reference
Morinda citrifolia (non-fermented)Deacetylasperulosidic AcidSonication with distilled waterHPLC-PDA15.71 ± 0.74[1]
Morinda citrifolia (fermented)Deacetylasperulosidic AcidSonication with distilled waterHPLC-PDA18.52 ± 0.71[1]
Psychotria nemorosaDeacetylasperulosideNot specified for quantificationUFLC-MS/MS (qualitative)Data not available[2]
Psychotria leiocarpaDeacetylasperulosideNot specified for quantificationNot specified (qualitative)Data not available

Note: The presence of deacetylasperuloside in Psychotria nemorosa and Psychotria leiocarpa has been confirmed qualitatively.[2]

Experimental Protocols

This section details the methodologies for the extraction and quantitative analysis of deacetylasperulosidic acid from Morinda citrifolia, as described in the cited literature.

Extraction of Deacetylasperulosidic Acid from Morinda citrifolia

This protocol is based on the method described by Kim et al. (2018).[1]

1. Sample Preparation:

  • 25 mg of fermented or non-fermented Morinda citrifolia extract is mixed with 25 mL of distilled water.

2. Extraction:

  • The mixture is sonicated for 10 minutes.

  • The resulting solution is filtered through a 0.22 μm PVDF filter.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

The following HPLC-PDA method was validated for the quantification of deacetylasperulosidic acid.[1]

  • Instrumentation: Waters 2695 separation module HPLC system with a Waters 996 photodiode array detector.

  • Column: Shiseido Capcell Pak C18 UG120 (4.6 mm × 250 mm, 5.0 μm).

  • Column Temperature: 30°C.

  • Mobile Phase:

    • A: 0.1% formic acid in distilled water (v/v)

    • B: Acetonitrile

  • Gradient Elution:

    • 0–5 min: 100% A

    • 5–30 min: Linear gradient from 100% to 65% A

    • 30–35 min: Linear gradient from 60% to 100% A

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 μL.

  • Detection: Photodiode array detector at 254 nm.

Biological Activities and Signaling Pathways

Deacetylasperulosidic acid and related iridoids from Morinda species have demonstrated significant anti-inflammatory and antioxidant properties. The primary mechanisms involve the modulation of the NF-κB and Nrf2 signaling pathways.

Anti-inflammatory Activity: The NF-κB Signaling Pathway

Iridoids, including deacetylasperulosidic acid, have been shown to exert their anti-inflammatory effects by suppressing the NF-κB signaling pathway.[3][4][5] Lipopolysaccharide (LPS), a potent inflammatory stimulus, typically activates this pathway, leading to the production of pro-inflammatory mediators. Deacetylasperulosidic acid can inhibit this cascade.

NF_kB_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Induces Transcription DAA Deacetylasperulosidic Acid DAA->IKK Inhibits Nrf2_Signaling_Pathway cluster_nucleus Inside Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_active Active Nrf2 Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes Promotes transcription of DAA Deacetylasperulosidic Acid DAA->Keap1 Promotes release from Experimental_Workflow Plant_Material Plant Material (Morinda citrifolia / Psychotria sp.) Extraction Extraction (e.g., Sonication, Maceration) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation / Purification (e.g., Column Chromatography) Crude_Extract->Fractionation Quantification Quantitative Analysis (HPLC-PDA) Crude_Extract->Quantification Direct Analysis Isolated_Compound Isolated Deacetylasperuloside / Derivative Fractionation->Isolated_Compound Isolated_Compound->Quantification Biological_Assays Biological Activity Assays (e.g., Anti-inflammatory, Antioxidant) Isolated_Compound->Biological_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Biological_Assays->Mechanism_Studies

References

A Comparative Analysis of the Antioxidant Activity of 10-O-Coumaroyl-10-O-deacetylasperuloside and Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant potential of 10-O-Coumaroyl-10-O-deacetylasperuloside against well-established antioxidant compounds. Due to the limited availability of direct quantitative antioxidant activity data for this compound, this analysis utilizes data for Tiliroside, a structurally related flavonoid glycoside that also contains a p-coumaroyl moiety, as a representative compound. This moiety is believed to significantly contribute to the antioxidant effects of these molecules[1][2]. The comparison is based on standard in vitro antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Quantitative Antioxidant Activity

The antioxidant activity of Tiliroside, used here as a proxy for this compound, is compared with the standard antioxidant, Trolox. The data is presented as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency[3].

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
Tiliroside15.7 ± 1.18.9 ± 0.6[2]
Trolox28.4 ± 1.512.3 ± 0.8[2]

Table 1: Comparison of the IC50 values of Tiliroside (as a proxy for this compound) and Trolox in DPPH and ABTS radical scavenging assays. Data is presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants[4]. The procedure is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, diphenylpicrylhydrazine, which is yellow.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 100 µM) is prepared in methanol[5].

  • Reaction Mixture: Different concentrations of the test compound and the standard antioxidant (e.g., Trolox) are added to the DPPH solution[4].

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes)[4][6].

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer[4][5].

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[6].

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound[4].

ABTS Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants[3].

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use[3].

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or methanol) to an absorbance of 0.70 ± 0.02 at 734 nm[3].

  • Reaction Mixture: An aliquot of the test compound or standard at various concentrations is added to the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percent inhibition versus concentration.

Signaling Pathways in Antioxidant Activity

Antioxidants can exert their effects through various cellular signaling pathways. The p-coumaroyl moiety present in this compound and Tiliroside suggests potential interaction with key pathways involved in the cellular antioxidant response.

One of the most critical pathways is the Nrf2-Keap1 pathway . Under conditions of oxidative stress, Nrf2 (Nuclear factor erythroid 2-related factor 2) dissociates from its inhibitor Keap1 (Kelch-like ECH-associated protein 1) and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, leading to their upregulation. These enzymes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Another relevant pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway . Oxidative stress can activate various MAPKs, such as ERK, JNK, and p38. These kinases can, in turn, phosphorylate and activate transcription factors like Nrf2, thereby contributing to the antioxidant response.

dot

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis TestCompound Test Compound Stock SerialDilutions Prepare Serial Dilutions TestCompound->SerialDilutions Standard Standard Antioxidant Stock Standard->SerialDilutions RadicalSolution Radical Solution (DPPH or ABTS•+) Mixing Mix with Radical Solution RadicalSolution->Mixing SerialDilutions->Mixing Incubation Incubate in the Dark Mixing->Incubation Spectrophotometry Measure Absorbance Incubation->Spectrophotometry Calculation Calculate % Inhibition Spectrophotometry->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: A generalized workflow for in vitro antioxidant capacity assays like DPPH and ABTS.

dot

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) Transcription->Antioxidant_Genes upregulates

Caption: The Nrf2-Keap1 signaling pathway for antioxidant gene expression.

References

Validating the Anti-inflammatory Effects of 10-O-Coumaroyl-10-O-deacetylasperuloside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-inflammatory properties of the natural compound 10-O-Coumaroyl-10-O-deacetylasperuloside. Given the limited direct experimental data on this specific molecule, this document draws upon established knowledge of related compounds, such as coumarins and iridoids, to propose a robust validation strategy. We compare its potential efficacy with well-characterized natural anti-inflammatory agents, offering a roadmap for comprehensive preclinical evaluation.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of a novel compound is benchmarked against existing alternatives. This section presents a comparative summary of the inhibitory effects of various natural compounds on key inflammatory mediators. While specific data for this compound is pending experimental determination, the following tables illustrate the expected data presentation format.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)PGE2 Inhibition (%)IC50 for NO (µM)IC50 for PGE2 (µM)
This compound TBDTBDTBDTBDTBD
Curcumin1085.292.55.84.2
Resveratrol2578.988.112.59.7
Quercetin2081.485.310.211.5
Indomethacin (Positive Control)1095.198.22.11.5
TBD: To Be Determined through experimentation.

Table 2: Modulation of Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
This compound TBDTBDTBDTBD
Curcumin1075.682.178.9
Resveratrol2568.475.371.2
Epigallocatechin-3-gallate (EGCG)5072.879.574.3
Dexamethasone (Positive Control)192.395.694.1
TBD: To Be Determined through experimentation.

Key Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for key in vitro anti-inflammatory assays are provided below.

Cell Culture and Treatment

The murine macrophage cell line, RAW 264.7, is a widely accepted model for studying inflammation in vitro.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of this compound or other test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the production of nitric oxide, a key inflammatory mediator.

  • Principle: The Griess reagent reacts with nitrite (B80452) (a stable product of NO) in the culture supernatant to form a colored azo compound, which can be measured spectrophotometrically.

  • Procedure:

    • After 24 hours of LPS stimulation, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.

Prostaglandin E2 (PGE2) Measurement (ELISA)

This protocol measures the level of PGE2, a key inflammatory prostaglandin.

  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.

  • Procedure:

    • Cell culture supernatants are collected after 24 hours of LPS stimulation.

    • A commercial PGE2 ELISA kit is used according to the manufacturer's instructions.

    • The absorbance is read at the appropriate wavelength, and the concentration of PGE2 is determined from a standard curve.

Pro-inflammatory Cytokine Analysis (ELISA)

This method quantifies the secretion of key pro-inflammatory cytokines.

  • Principle: Sandwich ELISA is employed to measure the concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the culture medium.

  • Procedure:

    • Supernatants are collected 24 hours post-LPS stimulation.

    • Commercial ELISA kits for TNF-α, IL-6, and IL-1β are used as per the manufacturer's protocols.

    • Cytokine concentrations are calculated based on their respective standard curves.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to investigate the molecular mechanisms underlying the anti-inflammatory effects.

  • Principle: Western blotting detects the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs.

  • Procedure:

    • Cells are lysed after the desired treatment period.

    • Protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and the proposed points of intervention for this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis cluster_mechanism Mechanism of Action raw_cells RAW 264.7 Macrophages treatment Pre-treatment with This compound raw_cells->treatment lps LPS Stimulation (1 µg/mL) treatment->lps griess NO Production (Griess Assay) lps->griess pge2 PGE2 Secretion (ELISA) lps->pge2 cytokines Cytokine Levels (ELISA) (TNF-α, IL-6, IL-1β) lps->cytokines western Western Blot Analysis (NF-κB & MAPK pathways) lps->western

Caption: Experimental workflow for in vitro anti-inflammatory validation.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) compound 10-O-Coumaroyl-10-O- deacetylasperuloside compound->ikk inhibits compound->ikba inhibits degradation compound->nfkb inhibits translocation

Caption: The NF-κB signaling pathway and potential inhibitory points.

mapk_pathway cluster_mapks MAPK Cascades lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mek12 MEK1/2 tak1->mek12 mkk36 MKK3/6 tak1->mkk36 mkk47 MKK4/7 tak1->mkk47 erk ERK1/2 mek12->erk phosphorylates p38 p38 mkk36->p38 phosphorylates jnk JNK mkk47->jnk phosphorylates ap1 AP-1 erk->ap1 p38->ap1 jnk->ap1 nucleus Nucleus ap1->nucleus translocates genes Pro-inflammatory Gene Expression compound 10-O-Coumaroyl-10-O- deacetylasperuloside compound->mek12 inhibits compound->mkk36 inhibits compound->mkk47 inhibits

Caption: The MAPK signaling pathway and potential points of inhibition.

By following this structured approach, researchers can effectively validate the anti-inflammatory effects of this compound and objectively compare its performance against other natural compounds. This guide provides the necessary framework for generating robust and comparable data essential for drug discovery and development.

The Efficacy of 10-O-Coumaroyl-10-O-deacetylasperuloside: An In Vitro vs. In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the in vitro and in vivo efficacy of 10-O-Coumaroyl-10-O-deacetylasperuloside, an iridoid glycoside isolated from Galium aparine. Due to the limited availability of direct experimental data for this specific compound, this document leverages findings from structurally related molecules containing the p-coumaroyl moiety to infer its potential biological activities. The guide presents available quantitative data, details relevant experimental protocols, and utilizes visualizations to illustrate key signaling pathways and workflows, offering a valuable resource for researchers investigating the therapeutic potential of this and similar natural products.

Introduction to this compound

This compound is a natural product belonging to the iridoid glycoside class of compounds. It is notably found in plants of the Galium genus, such as Galium aparine (cleavers), which has a history of use in traditional medicine for various ailments[1][2]. The structure of this compound, featuring a p-coumaroyl group attached to the deacetylasperuloside core, suggests potential antioxidant and anti-inflammatory properties, as the p-coumaroyl moiety is known to contribute significantly to the biological activity of various natural products[3][4][5]. This guide aims to provide a comprehensive overview of its likely efficacy by comparing it with better-studied, structurally related compounds.

Comparative In Vitro Efficacy

Direct in vitro studies on this compound are scarce in publicly available scientific literature. However, research on other p-coumaroyl-containing compounds provides a strong basis for predicting its potential activities.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing a p-coumaroyl group has been demonstrated in various in vitro models. For instance, 1-p-coumaroyl-β-D-glucoside has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[6]. It is plausible that this compound would exhibit similar effects.

Table 1: In Vitro Anti-inflammatory Activity of a Structurally Related Compound

CompoundCell LineAssayKey FindingsReference
1-p-coumaroyl-β-D-glucosideRAW264.7LPS-induced inflammationSignificantly suppressed NO and PGE2 production; Inhibited iNOS and COX-2 protein expression; Reduced secretion of IL-1β and TNF-α.[6]
Antioxidant Activity

The p-coumaroyl moiety is a well-established contributor to the antioxidant capacity of natural products. A comparative study between tiliroside (B191647) (kaempferol-3-O-β-D-(6″-O-p-coumaroyl)-glucopyranoside) and astragalin (B1665802) (kaempferol-3-O-β-D-glucopyranoside) highlighted the enhanced antioxidant effects conferred by the p-coumaroyl group[4][5].

Table 2: Comparative Antioxidant Activity (IC50 values in µg/mL)

CompoundDPPH ScavengingABTS ScavengingSuperoxide ScavengingReference
Tiliroside (with p-coumaroyl)10.6 ± 0.34.9 ± 0.118.2 ± 0.5[7]
Astragalin (without p-coumaroyl)>100>100>100[7]

Comparative In Vivo Efficacy

Anti-inflammatory and Related Activities

The aglycone, p-coumaric acid, has demonstrated anti-diabetic and anti-inflammatory properties in rat models. At a dosage of 100 mg/kg body weight, it was shown to reduce levels of TLR4, IL-6, and TGF-β[7]. Another related compound, p-coumaryl alcohol-γ-O-methyl ether (CAME), has been shown to selectively suppress interferon-gamma (IFNγ) production in CD4+ Th cells, suggesting a potential role in modulating inflammatory immune disorders[8].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of structurally related compounds, which could be adapted for the study of this compound.

In Vitro Anti-inflammatory Assay in RAW264.7 Cells
  • Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Determination: The concentration of nitrite (B80452) in the culture medium is measured as an indicator of NO production using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits.

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE, and proteins are transferred to a PVDF membrane. The expression levels of iNOS, COX-2, and housekeeping proteins are detected using specific primary and secondary antibodies.

DPPH Radical Scavenging Assay
  • Preparation of Reagents: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Assay Procedure: Different concentrations of the test compound are added to the DPPH solution.

  • Measurement: The mixture is incubated in the dark for 30 minutes, and the absorbance is measured at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Experimental Visualizations

Postulated Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of p-coumaroyl-containing compounds are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK. 1-p-coumaroyl-β-D-glucoside has been shown to exert its anti-inflammatory effects through the PI3K/Akt signaling pathway[6][7].

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt activates NF_kB NF-κB Akt->NF_kB inhibits Inflammation Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) NF_kB->Inflammation promotes Test_Compound 10-O-Coumaroyl-10-O- deacetylasperuloside (postulated) Test_Compound->Akt activates

Caption: Postulated anti-inflammatory signaling pathway.

General Workflow for In Vitro Efficacy Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a natural product for its biological activity.

in_vitro_workflow cluster_extraction Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis Isolation Isolation of 10-O-Coumaroyl-10-O- deacetylasperuloside Characterization Structural Characterization Isolation->Characterization Purity Purity Assessment Characterization->Purity Antioxidant Antioxidant Assays (DPPH, ABTS) Purity->Antioxidant Anti_inflammatory Anti-inflammatory Assays (RAW264.7) Purity->Anti_inflammatory Cytotoxicity Cytotoxicity Assays Purity->Cytotoxicity IC50 IC50/EC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: General experimental workflow for in vitro screening.

Conclusion and Future Directions

While direct experimental evidence for the in vitro and in vivo efficacy of this compound is currently lacking, the available data on structurally similar compounds strongly suggest its potential as an antioxidant and anti-inflammatory agent. The presence of the p-coumaroyl moiety is a key structural feature that likely confers these biological activities.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to conduct comprehensive in vitro and in vivo studies. This would involve:

  • In Vitro: Determining its antioxidant capacity using a panel of assays, and elucidating its anti-inflammatory mechanism of action in relevant cell models.

  • In Vivo: Evaluating its efficacy in animal models of inflammation and oxidative stress, and assessing its pharmacokinetic and safety profiles.

Such studies are crucial to validate the therapeutic potential of this promising natural product and to pave the way for its potential development as a novel therapeutic agent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 10-O-Coumaroyl-10-O-deacetylasperuloside and Related Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 10-O-Coumaroyl-10-O-deacetylasperuloside, a member of the iridoid glycoside family. Due to the limited availability of specific cross-validation data for this particular compound, this document presents a comparative analysis of common analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), using performance data from closely related iridoid glycosides. The experimental protocols and validation parameters provided herein are based on established methodologies for this class of compounds and serve as a robust starting point for developing and validating methods for this compound.

The objective of cross-validation is to ensure that a validated analytical method yields consistent and reliable results across different laboratories, instruments, or analysts.[1] This is a critical step in method transfer and regulatory submissions, ensuring the integrity of analytical data.[1] The principles of analytical method validation are outlined in the ICH Q2(R1) guideline, which provides a framework for assessing various validation characteristics.[2][3]

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes typical performance characteristics for the quantification of iridoid glycosides using HPLC-UV and LC-MS/MS methods. These values are representative and may vary depending on the specific compound, matrix, and instrumentation.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.03 - 1.08 µg/mL0.1 - 2.3 ng/mL
Limit of Quantification (LOQ) 0.08 - 3.29 µg/mL0.05 - 4.1 ng/mL
Accuracy (% Recovery) 98.16% - 99.74%95% - 105%
Precision (% RSD) Intra-day: < 2% Inter-day: < 2%Intra-day: 2.6% - 6.4% Inter-day: 3.8% - 7.3%

Data synthesized from multiple sources for analogous compounds.[4][5]

Experimental Protocols

Detailed methodologies for the analysis of iridoid glycosides are provided below. These protocols can be adapted for the specific analysis of this compound.

1. Sample Preparation (General for Plant Material)

  • Maceration: The powdered plant material is macerated with 70% ethanol (B145695) at a specified ratio (e.g., 1:8 w/v) for 24 hours at room temperature. The extraction is often repeated to ensure complete recovery of the analytes.

  • Ultrasonic Extraction: An accurately weighed sample is placed in a volumetric flask with a suitable solvent (e.g., 60% methanol). The mixture is then subjected to ultrasonic extraction at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30 minutes).[6]

  • Filtration: The resulting extract is filtered through a 0.22 µm or 0.45 µm membrane filter before injection into the analytical system.

2. High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A gradient elution is typically employed, consisting of a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection Wavelength: Iridoids are commonly detected at 242 nm or 254 nm.[5]

  • Column Temperature: The separation is usually performed at a controlled temperature, for instance, 35°C.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column with smaller particle sizes (e.g., 2.1 mm x 100 mm, 1.7 µm) is often used for better resolution and sensitivity.[6]

  • Mobile Phase: Similar to HPLC, a gradient of aqueous and organic solvents is used, often with the addition of a volatile modifier like formic acid to improve ionization.

  • Flow Rate: A lower flow rate, such as 0.3 mL/min, is common.[6]

  • Ionization Mode: ESI can be operated in either positive or negative ion mode, depending on the analyte's structure.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Mandatory Visualization

The following diagrams illustrate the logical workflow of analytical method cross-validation and a typical experimental workflow for the analysis of iridoid glycosides.

Analytical_Method_Cross_Validation_Workflow start Start: Define Analytical Method for Cross-Validation protocol Establish Standardized Cross-Validation Protocol start->protocol site1 Site 1 / Method 1: Analyze Samples protocol->site1 site2 Site 2 / Method 2: Analyze Samples protocol->site2 data_comp Compare Data Sets site1->data_comp site2->data_comp stats Statistical Analysis (e.g., t-test, F-test) data_comp->stats eval Evaluate Against Acceptance Criteria stats->eval pass Conclusion: Methods are Equivalent eval->pass Pass fail Conclusion: Methods are Not Equivalent eval->fail Fail end End pass->end investigate Investigate Discrepancies and Re-evaluate fail->investigate investigate->protocol

Caption: Workflow for Analytical Method Cross-Validation.

Experimental_Workflow_for_Iridoid_Glycoside_Analysis start Start: Sample Collection (e.g., Plant Material) prep Sample Preparation (Drying, Grinding) start->prep extraction Solvent Extraction (Maceration or Sonication) prep->extraction filtration Filtration of Extract extraction->filtration analysis Instrumental Analysis filtration->analysis hplc HPLC-UV analysis->hplc lcms LC-MS/MS analysis->lcms data_acq Data Acquisition hplc->data_acq lcms->data_acq data_proc Data Processing (Integration, Quantification) data_acq->data_proc reporting Reporting of Results data_proc->reporting end End reporting->end

Caption: Experimental Workflow for Iridoid Glycoside Analysis.

References

Comparative Analysis of 10-O-Coumaroyl-10-O-deacetylasperuloside and Related Iridoid Glycosides in Inflammation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationships of iridoid glycosides, with a focus on derivatives related to 10-O-Coumaroyl-10-O-deacetylasperuloside. Due to the limited specific research on this compound, this document synthesizes data from studies on its core structure, deacetylasperulosidic acid, and other relevant iridoid glycosides. The guide details their anti-inflammatory and antioxidant properties, presents key experimental data, and outlines the methodologies used to obtain these findings.

Quantitative Data Summary

The anti-inflammatory activity of iridoid glycosides is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The half-maximal inhibitory concentration (IC50) is a common metric for potency, with lower values indicating greater activity.

Table 1: Inhibitory Activity of Selected Iridoid Glycosides on NO Production in LPS-Stimulated Macrophages

CompoundSource OrganismIC50 (µM) on NO ProductionCell LineReference
Deacetylasperulosidic AcidMorinda citrifoliaData not available-[1][2]
Geniposidic acidCastilleja tenuiflora>100RAW 264.7[3]
AucubinCastilleja tenuiflora>100RAW 264.7[3]
LoganinVariousNot specified-[4]
7-deacetylgeduninMelia azedarach4.6RAW 264.7[5]
17-hydroxy-15-methoxynimbocinolAzadirachta indica7.3RAW 264.7[5]

Note: The absence of a specific IC50 value for Deacetylasperulosidic Acid in this assay highlights a gap in the current research literature.

Deacetylasperulosidic acid (DAA), the core structure of the topic compound, has demonstrated significant in vivo antioxidant activity. A study in Wistar rats showed a dose-dependent increase in superoxide (B77818) dismutase (SOD) activity and a reduction in malondialdehyde (MDA), a marker of oxidative stress[2][6].

Table 2: In Vivo Antioxidant Effects of Deacetylasperulosidic Acid (DAA)

Treatment Group (DAA dosage)Serum SOD Activity (U/mL)Serum MDA Level (nmol/mL)Reference
Control (0 mg/kg)112.5 ± 10.58.5 ± 1.2[2]
15 mg/kg125.4 ± 12.17.1 ± 0.9[2]
30 mg/kg138.7 ± 13.5 6.2 ± 0.8[2]
60 mg/kg155.3 ± 15.1 5.1 ± 0.7[2]

*Data are presented as mean ± SD. *p < 0.05, **p < 0.01, **p < 0.001 compared to the control group.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

1. Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a standard in vitro method to screen for anti-inflammatory activity.

  • Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.[8]

  • Quantification of Nitrite (B80452): After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent.[8][9] This involves mixing equal volumes of the supernatant with the Griess reagent (a mixture of 0.2% N-1-naphthyl ethylenediamine (B42938) dihydrochloride, 1% sulfanilamide, and 5% phosphoric acid)[10].

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined from the dose-response curve.[10]

2. In Vivo Antioxidant Activity Assessment

This protocol describes the methodology used to evaluate the antioxidant effects of deacetylasperulosidic acid in a rat model.

  • Animal Model: Male Wistar rats are used for the study.[2]

  • Dosing: The test compound (deacetylasperulosidic acid) is administered orally to different groups of rats at varying doses (e.g., 15, 30, and 60 mg/kg body weight) daily for a specified period (e.g., 7 days). A control group receives the vehicle.[2]

  • Sample Collection: At the end of the treatment period, blood samples are collected to obtain serum.

  • Biochemical Analysis:

    • Superoxide Dismutase (SOD) Activity: Serum SOD activity is measured using a commercially available kit, which is typically based on the inhibition of the reduction of nitroblue tetrazolium (NBT).

    • Malondialdehyde (MDA) Levels: Serum MDA levels, an indicator of lipid peroxidation, are quantified using the thiobarbituric acid reactive substances (TBARS) assay.[2]

  • Statistical Analysis: The data from the different treatment groups are compared with the control group using appropriate statistical tests to determine significance.

Signaling Pathways and Experimental Workflows

Iridoid glycosides often exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][13][14]

experimental_workflow cluster_invitro In Vitro Anti-inflammatory Assay cluster_invivo In Vivo Antioxidant Assay culture RAW 264.7 Cell Culture pretreat Pre-treatment with Iridoid Glycosides culture->pretreat stimulate LPS Stimulation pretreat->stimulate measure Measure NO Production (Griess Assay) stimulate->measure analyze Calculate IC50 measure->analyze animal Wistar Rats dosing Oral Administration of Deacetylasperulosidic Acid animal->dosing collect Serum Collection dosing->collect biochem Measure SOD and MDA collect->biochem stats Statistical Analysis biochem->stats

Experimental workflows for in vitro and in vivo assays.

The NF-κB signaling pathway is a crucial regulator of inflammatory responses. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines.[11][15] Iridoid glycosides have been shown to inhibit this pathway, often by preventing the degradation of IκBα.[11][15]

NFkB_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nuc->Genes induces Iridoids Iridoid Glycosides Iridoids->IKK inhibits IkB_NFkB IκBα NF-κB IkB_NFkB->IkB degradation IkB_NFkB->NFkB release

Inhibition of the NF-κB signaling pathway by iridoid glycosides.

The MAPK pathway is another key signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.[16] Iridoid glycosides can also modulate this pathway to exert their anti-inflammatory effects.[12][13]

MAPK_pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation induces Iridoids Iridoid Glycosides Iridoids->MAPKK inhibit

Modulation of the MAPK signaling pathway by iridoid glycosides.

References

Unveiling the Synergistic Potential of p-Coumaroyl-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental evidence on the synergistic effects of 10-O-Coumaroyl-10-O-deacetylasperuloside remains to be elucidated, the broader class of compounds containing a p-coumaroyl moiety has demonstrated significant synergistic potential in combination with other bioactive molecules. This guide provides a comparative analysis of these synergistic interactions, offering insights into the enhanced therapeutic effects observed in preclinical studies. The following sections detail the synergistic effects of two prominent p-coumaroyl-containing compounds, Tiliroside and p-Coumaric Acid, with their respective partners, supported by experimental data and protocols.

Tiliroside and Lisuride: A Synergistic Approach for Neuroprotection

A notable example of synergy is the co-administration of Tiliroside, a glycosidic flavonoid containing a p-coumaroyl group, and Lisuride, a dopamine (B1211576) agonist, in a preclinical model of Parkinson's disease. This combination has been shown to provide enhanced neuroprotective and anti-inflammatory effects compared to the individual treatments.

Quantitative Analysis of Synergistic Effects

The synergistic action of Tiliroside and Lisuride was evaluated in a 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced rat model of Parkinson's disease. The combination treatment resulted in a significant reduction in pro-inflammatory markers and a marked improvement in antioxidant status.[1][2][3]

BiomarkerControl (MPTP)Tiliroside (20 mg/kg) + Lisuride (0.1 mg/kg)% Change (Combination vs. Control)
Pro-Inflammatory Cytokines
TNF-α (pg/mL)~180~80↓ 55.6%
IL-1β (pg/mL)~150~70↓ 53.3%
NF-κB (pg/mL)~2.5~1.2↓ 52%
Antioxidant Markers
SOD (U/mg protein)~20~45↑ 125%
Catalase (U/mg protein)~15~35↑ 133%
Reduced Glutathione (µg/mg protein)~12~28↑ 133%

Data are approximated from graphical representations in the cited study and represent a substantial and statistically significant improvement with the combination therapy.

Experimental Protocol: In-Vivo Parkinson's Disease Model
  • Animal Model: Male Wistar rats were used. Parkinson's disease was induced by intraperitoneal injection of MPTP (28 mg/kg) for 7 days.

  • Treatment Groups:

    • Control (MPTP alone)

    • Tiliroside (10 and 20 mg/kg/day, oral)

    • Lisuride (0.1 mg/kg/day, intraperitoneal)

    • Tiliroside (10 and 20 mg/kg/day, oral) + Lisuride (0.1 mg/kg/day, intraperitoneal)

  • Duration: Treatment was administered for 14 days.

  • Biochemical Analysis: After the treatment period, brain tissues were collected for the estimation of TNF-α, IL-1β, and NF-κB levels using ELISA kits. Antioxidant markers (SOD, catalase, and reduced glutathione) were also measured using established spectrophotometric assays.[1][2][3]

Signaling Pathway

The synergistic neuroprotective effect of Tiliroside and Lisuride is attributed to the modulation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and apoptosis. The combination treatment was found to increase the phosphorylation of Akt, thereby promoting neuronal survival.

PI3K_Akt_Pathway Tiliroside Tiliroside PI3K PI3K Tiliroside->PI3K Activates Lisuride Lisuride Lisuride->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits NeuronalSurvival Neuronal Survival pAkt->NeuronalSurvival Promotes

Caption: PI3K/Akt signaling pathway activated by Tiliroside and Lisuride.

p-Coumaric Acid and Ferulic Acid: A Synergistic Duo for Antioxidant and Metabolic Health

p-Coumaric acid, a fundamental phenolic acid, exhibits synergistic effects when combined with another structurally similar phenolic acid, ferulic acid. This combination has shown enhanced antioxidant activity and beneficial effects in models of non-alcoholic fatty liver disease (NAFLD).

Quantitative Analysis of Synergistic Antioxidant Activity

The synergistic antioxidant potential of p-coumaric acid and ferulic acid was demonstrated using in vitro antioxidant assays.

Assayp-Coumaric Acid (Individual)Ferulic Acid (Individual)p-Coumaric Acid + Ferulic Acid (Mixture)Synergistic Effect (% Difference)
ORAC (µM Trolox Equivalents) ~30~60~160+311%
FRAP (µM Fe²⁺) ~113~300~501 (at 100 µM)Significant Increase

Data from the ORAC assay shows a remarkable 311% increase in antioxidant capacity for the mixture compared to the sum of individual activities.[4][5] FRAP assay results also indicate a significant synergistic effect.

Experimental Protocol: In Vitro Antioxidant Assays
  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the antioxidant scavenging activity against peroxyl radicals. Equimolar mixtures of p-coumaric acid and ferulic acid were tested, and the results were compared to the individual compounds.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of antioxidants to reduce ferric iron. The antioxidant capacity of individual and mixed solutions of p-coumaric acid and ferulic acid were determined at various concentrations.[4][5]

Synergistic Effects in Non-Alcoholic Fatty Liver Disease (NAFLD)

The combination of ferulic acid (FA) and p-coumaric acid (p-CA) has been shown to synergistically ameliorate NAFLD in both in vitro and in vivo models.[6][7]

ModelParameterControl (High-Fat Diet)FA + p-CA Treatment% Change
In Vitro (FFA-treated hepatocytes) Lipid AccumulationHighSignificantly Decreased-
In Vivo (HFD-induced NAFLD mice) Body WeightIncreasedSuppressed-
Liver Triglyceride ContentHighSignificantly Decreased-
Experimental Protocol: NAFLD Models
  • In Vitro Model: Hepatocytes were treated with a mixture of oleic acid and palmitic acid (FFA) to induce lipid accumulation. The cells were then treated with FA, p-CA, or a combination of both, and lipid content was assessed using Oil Red O staining.[6]

  • In Vivo Model: C57BL/6J mice were fed a high-fat diet (HFD) to induce NAFLD. The mice were then treated with a mixture of FA and p-CA. Body weight, liver histology, and triglyceride content were evaluated.[6][7]

Signaling Pathway

The synergistic effect of FA and p-CA in ameliorating NAFLD is mediated through the inhibition of the HDAC1/PPARG signaling axis, which leads to reduced free fatty acid uptake by liver cells.

HDAC1_PPARG_Pathway FA_pCA Ferulic Acid + p-Coumaric Acid HDAC1 HDAC1 FA_pCA->HDAC1 Inhibits PPARG PPARG HDAC1->PPARG Activates FABP FABP PPARG->FABP Upregulates CD36 CD36 PPARG->CD36 Upregulates FFA_Uptake Free Fatty Acid Uptake FABP->FFA_Uptake Promotes CD36->FFA_Uptake Promotes

References

Unveiling the Potential of 10-O-Coumaroyl-10-O-deacetylasperuloside: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – For researchers and drug development professionals investigating novel therapeutic compounds, a comprehensive understanding of a substance's biological activity in comparison to established alternatives is paramount. This guide provides a comparative framework for evaluating the potential of 10-O-Coumaroyl-10-O-deacetylasperuloside, an iridoid glycoside with anticipated anti-inflammatory and antioxidant properties. Due to a lack of specific published data on this compound, this guide offers a pathway for its systematic evaluation by comparing it with structurally related compounds and established therapeutic agents.

Introduction to this compound

This compound is an iridoid glycoside that has been identified in plants such as Galium aparine. Iridoid glycosides are a class of secondary metabolites known for a wide range of biological activities. The presence of a coumaroyl moiety suggests potential antioxidant and anti-inflammatory effects, as coumarins and their derivatives are recognized for these properties.[1]

Comparative Framework: Evaluating Biological Activity

To ascertain the therapeutic potential of this compound, a direct comparison with relevant compounds is essential. This guide proposes the following compounds for comparative analysis:

  • Deacetylasperulosidic Acid: A structurally similar iridoid glycoside also found in medicinal plants like Morinda citrifolia. It is known to possess anti-inflammatory and antioxidant properties.[2][3]

  • Monotropein: Another bioactive iridoid glycoside isolated from the roots of Morinda officinalis, which has demonstrated significant antinociceptive and anti-inflammatory effects.[4][5]

  • Diclofenac (B195802): A well-established nonsteroidal anti-inflammatory drug (NSAID) that serves as a positive control for anti-inflammatory assays.[6]

  • Trolox: A water-soluble analog of vitamin E, widely used as a standard for antioxidant capacity measurements.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for the selected comparative compounds. These values provide a benchmark against which the activity of this compound can be measured.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundAssayCell LineIC50 (µM)Reference
Monotropein Nitric Oxide (NO) ProductionRAW 264.715.30[7]
Diclofenac Nitric Oxide (NO) ProductionRAW 264.747.12 (µg/mL)[8]
Deacetylasperulosidic Acid Not Available--
This compound To be determined--

Table 2: In Vitro Antioxidant Activity

CompoundAssayIC50Reference
Monotropein H2O2-induced oxidative stress6.13 (µg/mL)[9]
Trolox DPPH Radical Scavenging~2.34 (µg/mL)[10]
Deacetylasperulosidic Acid Not Available-
This compound To be determined-

Experimental Protocols

To facilitate the replication and comparative analysis of this compound, detailed experimental protocols for key assays are provided below.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for the anti-inflammatory potential of compounds.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[1]
  • Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[1]
  • Pre-treat the cells with various concentrations of this compound, deacetylasperulosidic acid, monotropein, or diclofenac for 1-2 hours.
  • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.[11]

2. Measurement of Nitric Oxide:

  • After incubation, collect the cell culture supernatant.
  • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.[12]
  • The Griess reagent typically consists of two solutions: Solution A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
  • Mix equal volumes of the supernatant and the Griess reagent and incubate at room temperature for 10-15 minutes.
  • Measure the absorbance at approximately 540 nm using a microplate reader.
  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

1. Reagent Preparation:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol.
  • Prepare various concentrations of this compound, deacetylasperulosidic acid, monotropein, and Trolox (as a standard).[13]

2. Assay Procedure:

  • In a 96-well plate, add a specific volume of the test compound solutions.[13]
  • Add the DPPH solution to each well and mix.
  • Incubate the plate in the dark at room temperature for 30 minutes.[14]
  • Measure the absorbance at approximately 517 nm.[14]
  • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.[15]

Signaling Pathway and Experimental Workflow Visualization

To further aid in the conceptualization of the underlying mechanisms and experimental design, the following diagrams are provided.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive Inactive NF-κB (p65/p50/IκBα) p65 p65 p50 p50 NFκB_active Active NF-κB (p65/p50) NFκB_inactive->NFκB_active IκBα degradation DNA DNA NFκB_active->DNA Translocates & Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription

Caption: Canonical NF-κB Signaling Pathway in Macrophages.

G cluster_workflow Experimental Workflow start Start culture_cells Culture RAW 264.7 Cells start->culture_cells treat_compounds Treat with Compounds (e.g., this compound) culture_cells->treat_compounds stimulate_lps Stimulate with LPS treat_compounds->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance at 540 nm griess_assay->measure_absorbance calculate_inhibition Calculate % NO Inhibition & IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for Anti-inflammatory Assay.

References

Safety Operating Guide

Prudent Disposal of 10-O-Coumaroyl-10-O-deacetylasperuloside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For a specialized compound such as 10-O-Coumaroyl-10-O-deacetylasperuloside, a specific Safety Data Sheet (SDS) may not be readily available. In such instances, a cautious approach, treating the substance as potentially hazardous, is the recommended standard. Researchers, scientists, and drug development professionals must adhere to institutional and regulatory guidelines for chemical waste management.

Hazard Assessment and Precautionary Measures

In the absence of specific toxicological and environmental hazard data for this compound, it is prudent to handle it with care. Assume the compound may have unknown biological activities and potential environmental effects. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the substance.

Step-by-Step Disposal Procedure

The following is a general procedure for the disposal of research-grade chemicals like this compound, where specific disposal information is not available. This procedure is based on established guidelines for laboratory chemical waste.

  • Waste Identification and Segregation :

    • Classify this compound as "chemical waste."

    • Do not mix it with other waste streams such as general trash, biohazardous waste, or sharps, unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

    • If the compound is in a solution, the solvent will also determine the waste category. For instance, solutions with flammable or halogenated solvents have specific disposal requirements.

  • Containerization :

    • Use a chemically compatible, leak-proof container for the waste. A clean, empty container from a non-hazardous material is often suitable, but ensure it is appropriate for the solvent if the compound is in solution.

    • Never use a container that previously held an incompatible chemical.

    • The container should have a secure screw-top cap to prevent spills and evaporation.

  • Labeling :

    • Clearly label the waste container with a "Hazardous Waste" tag or label as required by your institution.

    • The label must include:

      • The full chemical name: "this compound".

      • The quantity of the chemical waste.

      • The date of accumulation.

      • The name of the principal investigator or lab contact.

      • Any known hazard characteristics (e.g., "Caution: Unknown Hazards").

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general lab traffic.

    • Store incompatible waste types separately to prevent accidental reactions.

  • Disposal Request :

    • Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.

    • Follow their specific procedures for waste pickup requests. Most institutions have an online system for this purpose.

Important Considerations :

  • Do Not Dispose Down the Drain : Without explicit confirmation that this compound is non-hazardous and water-soluble in low concentrations, it should not be disposed of down the sanitary sewer.[1][2][3]

  • Do Not Dispose in Solid Waste Bins : Solid forms of the chemical should not be discarded in the regular trash.[2] Custodial staff are generally not trained to handle chemical waste.[2]

  • Empty Containers : An "empty" container that held this compound should be managed as chemical waste unless it has been triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The defaced, clean container may then be disposed of in the regular trash or recycled, in accordance with institutional policy.[2][3]

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative disposal data, such as reportable quantities or concentration limits for sewer disposal, are not available. The precautionary principle dictates that all quantities of this research chemical should be disposed of through the institutional EHS-managed chemical waste stream.

Data PointValueSource
Reportable Quantity (RQ)Not Available-
Permissible Exposure Limit (PEL)Not Available-
Concentration for Sewer DisposalNot RecommendedGeneral laboratory safety guidelines
LD50/LC50Not Available-

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 10-O-Coumaroyl-10-O- deacetylasperuloside waste sds_check Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->sds_check follow_sds Follow specific disposal instructions in the SDS. sds_check->follow_sds Yes no_sds Treat as potentially hazardous chemical waste. sds_check->no_sds No end End: Waste properly managed follow_sds->end waste_id Classify as 'Chemical Waste'. Segregate from other waste streams. no_sds->waste_id containerize Place in a compatible, sealed, and properly labeled waste container. waste_id->containerize store Store in designated Satellite Accumulation Area. containerize->store request_pickup Arrange for pickup by institutional EHS. store->request_pickup request_pickup->end

Disposal decision workflow for this compound.

This content provides a procedural framework based on established best practices for laboratory safety. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local, state, and federal regulations.

References

Personal protective equipment for handling 10-O-Coumaroyl-10-O-deacetylasperuloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Based on the potential hazards associated with structurally similar compounds, which include skin, eye, and respiratory irritation, the following PPE is mandatory when handling 10-O-Coumaroyl-10-O-deacetylasperuloside.[1]

PPE CategoryItemSpecificationPurpose
Eye & Face Protection Safety GogglesChemical splash goggles compliant with EN 166 or ANSI Z87.1.[1]Protects eyes from dust particles and accidental splashes.
Face ShieldWorn over safety goggles.Provides full-face protection from splashes when handling larger quantities or during procedures with a high splash risk.[1][2][3]
Skin Protection GlovesChemical-resistant gloves (e.g., Nitrile, Neoprene).[1][4]Prevents direct skin contact with the compound.[1]
Lab CoatFire-retardant lab coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection N95 or higher particulate respirator.Required when handling the powder outside of a chemical fume hood or when there is a risk of dust generation.Minimizes inhalation of fine particles.

Operational Plan: Safe Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[1][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Keep a spill kit appropriate for solid chemicals nearby.[6]

2. Handling the Solid Compound:

  • This compound is likely a solid powder; therefore, avoid any actions that could generate dust, such as vigorous scraping or pouring from a height.[1]

  • When weighing the compound, do so within the fume hood or a ventilated balance enclosure.

  • Use appropriate tools (e.g., spatulas) to handle the solid.

3. Dissolving and Solution Handling:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep containers tightly closed when not in use and clearly label them with the chemical name, concentration, date, and any hazard warnings.[1][6]

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Avoid eating, drinking, or smoking in areas where chemicals are handled.[1]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be placed in a designated, sealed hazardous waste container.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[6]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B Verify Function C Weigh Compound B->C Handle in Hood D Prepare Solution C->D E Perform Experiment D->E F Clean Work Area E->F Post-Experiment G Dispose of Waste F->G Segregate Waste H Doff PPE G->H I Wash Hands H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.